DUB-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9E)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWDIBLCDZJHF-NCELDCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/2\C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Deubiquitinase Inhibitor DUB-IN-1: A Technical Guide to its Primary Target and Mechanism of Action
Abstract
This technical guide provides a comprehensive overview of the deubiquitinase (DUB) inhibitor, DUB-IN-1. It is designed for researchers, scientists, and drug development professionals engaged in the fields of ubiquitin signaling, oncology, and neurodegenerative diseases. This document details the primary molecular target of this compound, its mechanism of action, and its effects on key cellular signaling pathways. Quantitative data on its potency and selectivity are presented in tabular format for clarity. Furthermore, detailed protocols for key experimental assays are provided to facilitate the replication and extension of these findings. Visual representations of signaling pathways and experimental workflows are included to enhance understanding.
Introduction to this compound and its Primary Target
This compound is a small molecule inhibitor of deubiquitinating enzymes (DUBs), a class of proteases that remove ubiquitin from substrate proteins, thereby regulating a multitude of cellular processes. The ubiquitin-proteasome system is a critical pathway for protein degradation and is integral to cellular homeostasis; its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. DUBs counteract the action of ubiquitin ligases, providing a crucial layer of control within this system.
The primary molecular target of this compound has been identified as Ubiquitin-Specific Protease 8 (USP8) , also known as Ubiquitin-Specific Processing Protease Y (UBPY). This compound exhibits potent and selective inhibitory activity against USP8.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified against its primary target, USP8, and other related deubiquitinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Target | IC50 (µM) | Reference |
| USP8 | 0.85 | [1][2][3] |
| USP7 | >100 | [2][3] |
Table 1: In vitro inhibitory activity of this compound against selected deubiquitinases. This table summarizes the IC50 values of this compound, demonstrating its high potency and selectivity for USP8 over USP7.
The cellular effects of this compound have been observed in various cancer cell lines, leading to the determination of its anti-proliferative IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN-229 | Glioblastoma | 0.2 - 0.8 (concentration range) | [2] |
| U87MG | Glioblastoma | 0.2 - 0.8 (concentration range) | [2] |
| T98G | Glioblastoma | 0.2 - 0.8 (concentration range) | [2] |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [2] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [2] |
| HCT116 | Colon Cancer | 0.5 - 1.5 | [3] |
| PC-3 | Prostate Cancer | 0.5 - 1.5 | [3] |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines. This table presents the concentrations at which this compound inhibits the proliferation of different cancer cell lines, highlighting its potential as an anti-cancer agent.
Mechanism of Action and Signaling Pathways
USP8 is a key regulator of several critical signaling pathways involved in cell growth, proliferation, and survival. By inhibiting USP8, this compound modulates the ubiquitination status and subsequent degradation of key protein substrates, thereby impacting downstream signaling cascades.
EGFR Signaling Pathway
One of the most well-characterized substrates of USP8 is the Epidermal Growth Factor Receptor (EGFR). USP8 deubiquitinates EGFR, preventing its lysosomal degradation and promoting its recycling to the cell surface. Inhibition of USP8 by this compound leads to increased ubiquitination of EGFR, targeting it for degradation. This, in turn, downregulates EGFR signaling, which is often hyperactivated in various cancers.
Caption: this compound inhibits USP8, promoting EGFR degradation.
Wnt/β-catenin Signaling Pathway
Recent studies have implicated USP8 in the regulation of the Wnt/β-catenin signaling pathway. USP8 has been shown to deubiquitinate and stabilize Frizzled (FZD) receptors, key components of the Wnt signaling cascade. By inhibiting USP8, this compound can lead to the degradation of FZD receptors, thereby attenuating Wnt signaling, which is aberrantly activated in many cancers.
Caption: this compound disrupts Wnt signaling by targeting FZD receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Deubiquitinase (DUB) Activity Assay (Fluorometric)
This assay measures the enzymatic activity of USP8 and its inhibition by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human USP8 enzyme
-
This compound
-
Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to the desired concentrations.
-
In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of recombinant USP8 enzyme (e.g., 5 nM final concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of Ub-AMC substrate (e.g., 100 nM final concentration) to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the fluorometric DUB activity assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., LN-229, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Protein Degradation
This technique is used to assess the effect of this compound on the ubiquitination and degradation of USP8 substrates like EGFR.
Materials:
-
Cancer cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-EGFR, anti-ubiquitin, anti-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time. In some experiments, co-treat with a proteasome inhibitor to observe the accumulation of ubiquitinated proteins.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control (e.g., actin) to normalize the protein levels.
Conclusion
This compound is a potent and selective inhibitor of USP8, a deubiquitinase with a pivotal role in regulating key signaling pathways implicated in cancer and other diseases. By promoting the degradation of oncoproteins such as EGFR and FZD receptors, this compound demonstrates significant anti-proliferative effects in various cancer cell lines. The experimental protocols provided herein offer a robust framework for further investigation into the therapeutic potential of this compound and the broader role of USP8 in cellular physiology and pathology. This technical guide serves as a valuable resource for researchers aiming to explore the intricacies of the ubiquitin system and develop novel therapeutic strategies targeting DUBs.
References
DUB-IN-1: An In-Depth Technical Guide to the Inhibition of Ubiquitin-Specific Protease 8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DUB-IN-1, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8). This document details the mechanism of action, quantitative biochemical and cellular data, key experimental protocols for its characterization, and its impact on critical cellular signaling pathways.
Core Concepts: Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the deubiquitinating activity of USP8, an enzyme that plays a crucial role in various cellular processes, including protein trafficking and signal transduction.[1][2][3] By removing ubiquitin chains from substrate proteins, USP8 rescues them from degradation and modulates their cellular localization and activity.[3] this compound's inhibitory action leads to the accumulation of ubiquitinated USP8 substrates, thereby marking them for degradation by the proteasome and altering downstream signaling cascades.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular effects.
| Parameter | Value | Target | Notes |
| IC50 | 0.85 µM | USP8 | In vitro deubiquitinase activity assay.[1][2][5] |
| IC50 | >100 µM | USP7 | Demonstrates selectivity over USP7.[1] |
Table 1: Biochemical Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| HCT116 (Colon Cancer) | Cell Viability | 0.5 µM - 1.5 µM | [1] |
| PC-3 (Prostate Cancer) | Cell Viability | 0.5 µM - 1.5 µM | [1] |
| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Cell Viability | Concentration-dependent decrease | [6] |
Table 2: Cellular Activity of this compound
Key Signaling Pathways Modulated by this compound Inhibition
USP8 is a critical regulator of endosomal sorting and the trafficking of transmembrane receptors. Its inhibition by this compound has significant consequences for several signaling pathways implicated in cancer and other diseases.
Regulation of EGFR Signaling
USP8 deubiquitinates the Epidermal Growth Factor Receptor (EGFR), preventing its degradation and promoting its recycling to the plasma membrane. This action sustains EGFR signaling, which is often hyperactivated in cancer. Inhibition of USP8 by this compound leads to the accumulation of ubiquitinated EGFR, targeting it for lysosomal degradation and thereby attenuating downstream signaling pathways that promote cell proliferation and survival.[4][7][8]
Caption: this compound inhibits USP8, promoting EGFR degradation.
Modulation of TGF-β Signaling
Similar to its effect on EGFR, USP8 also regulates the stability of the TGF-β receptor II (TβRII). By deubiquitinating TβRII, USP8 prevents its degradation and enhances TGF-β signaling, which can promote cancer progression and immune evasion. Pharmacological inhibition of USP8 with compounds like this compound can antagonize this pathway.
Caption: this compound promotes TβRII degradation via USP8 inhibition.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize USP8 inhibitors like this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the enzymatic activity of USP8 and its inhibition by this compound using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for an in vitro deubiquitinase activity assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.2, 50 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
USP8 Enzyme: Recombinant human USP8 diluted in assay buffer to the desired final concentration (e.g., 10 nM).
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series.
-
Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110) diluted in assay buffer to the desired final concentration (e.g., 100 nM).[5][9][10]
-
-
Assay Procedure:
-
Add 25 µL of assay buffer containing the USP8 enzyme to the wells of a 96-well plate.
-
Add 1 µL of this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 24 µL of the Ub-Rho110 substrate solution to each well.
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[9][10]
-
Subtract the background fluorescence from the wells containing only the substrate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (WST-1 Method)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
-
WST-1 Assay and Data Analysis:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Western Blotting for EGFR Degradation
This protocol is used to visualize the effect of this compound on the protein levels of EGFR.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound as described in the cell viability assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct engagement of this compound with USP8 in a cellular context.[4][11][12][13][14]
Protocol:
-
Cell Treatment:
-
Harvest cells and resuspend them in PBS.
-
Treat the cell suspension with this compound or DMSO (vehicle control) at the desired concentration and incubate at 37°C for a specific time (e.g., 1 hour).
-
-
Heat Shock and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
-
Protein Detection and Analysis:
-
Collect the supernatant and analyze the amount of soluble USP8 by Western blotting or other detection methods like ELISA.
-
Increased thermal stability of USP8 in the presence of this compound, indicated by a higher amount of soluble protein at elevated temperatures compared to the control, confirms target engagement.
-
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of USP8. Its ability to selectively inhibit USP8 provides a powerful approach to dissect the complex signaling pathways regulated by this deubiquitinase. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of USP8 inhibition in various diseases, particularly in cancer. Further studies to elucidate the full selectivity profile and in vivo efficacy of this compound and its analogs are warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Degradation of EGFR through the Allosteric Site Leads to Cancer Cell Detachment-Promoted Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Destabilization of the Epidermal Growth Factor Receptor (EGFR) by a Peptide That Inhibits EGFR Binding to Heat Shock Protein 90 and Receptor Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
The Biological Functions of USP8 Deubiquitinase: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPy), is a highly conserved deubiquitinating enzyme (DUB) that plays a critical, non-redundant role in a multitude of cellular processes.[1][2] Its primary function involves the removal of ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity, stability, and subcellular localization.[3] USP8 is a multidomain protein that is a central regulator of endosomal sorting and membrane trafficking, influencing the fate of numerous transmembrane receptors.[4][5][6] Consequently, USP8 is deeply implicated in the regulation of vital signaling pathways that govern cell proliferation, migration, and immune responses.[7][8] Dysregulation of USP8 activity is linked to a range of pathologies, including cancer, neurodegenerative diseases, and Cushing's disease, making it an attractive target for therapeutic intervention.[1][3][7] This guide provides an in-depth examination of the core biological functions of USP8, its role in disease, and the methodologies used to study its activity, offering a comprehensive resource for professionals in life sciences and drug discovery.
Core Function: A Master Regulator of Endosomal Sorting and Trafficking
USP8's most well-characterized role is in the regulation of endosomal sorting, a process critical for determining the fate of internalized transmembrane proteins.[6][9] After endocytosis, ubiquitinated cargo proteins are delivered to early endosomes. Here, they are sorted for either recycling back to the plasma membrane or for degradation via the lysosomal pathway, a process mediated by the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[4][10]
USP8 is recruited to the endosomal membrane where it interacts with components of the ESCRT-0 complex, such as STAM (Signal Transducing Adaptor Molecule) and Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate).[8][10][11] By deubiquitinating cargo proteins, USP8 prevents their recognition by ESCRT components, thereby diverting them from the lysosomal degradation pathway and promoting their recycling.[10][11] Depletion or inhibition of USP8 leads to the hyperubiquitination of its substrates, accelerating their turnover and causing profound effects on endosomal morphology, including the accumulation of enlarged endosomes.[4][10][11]
Furthermore, USP8 is crucial for the spatiotemporal transition of Rab5 to Rab7, a key step in early-to-late endosome maturation.[4] USP8's recruitment to Rab5-positive endosomes helps dissociate the Rab5 GEF (Rabex5) and promotes the recruitment of the Rab7 GEF, facilitating the maturation process.[4] In the absence of USP8, this transition is impaired, leading to an accumulation of enlarged early endosomes and defective lysosomes.[4]
Regulation of Key Signaling Pathways
By controlling the stability and surface expression of transmembrane receptors, USP8 is a pivotal regulator of multiple signaling cascades essential for cellular homeostasis and implicated in numerous diseases.
Epidermal Growth Factor Receptor (EGFR) Signaling
USP8 is a well-established positive regulator of the EGFR pathway.[3] It directly deubiquitinates and stabilizes EGFR, preventing its lysosomal degradation following ligand-induced endocytosis.[3][10] This action promotes EGFR recycling to the plasma membrane, thereby sustaining downstream signaling through pathways like PI3K/AKT and MAPK.[7][12]
In several cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma, overexpression or mutation of USP8 leads to hyperactivation of EGFR signaling, promoting tumor growth, proliferation, and survival.[3][7] Consequently, USP8 inhibition leads to the downregulation of multiple receptor tyrosine kinases (RTKs), including EGFR, ERBB2, ERBB3, and MET, making it a strategy to overcome resistance to EGFR inhibitors like gefitinib.[13] Somatic mutations in USP8 that enhance its catalytic activity are a primary cause of Cushing's disease, driven by the stabilization of EGFR in pituitary corticotrophs, which boosts ACTH production.[1][12][14]
TGF-β Signaling
USP8 also plays a significant role in the transforming growth factor-beta (TGF-β) signaling pathway. It directly deubiquitinates and stabilizes the type II TGF-β receptor (TβRII).[15][16] This stabilization increases TβRII expression on the plasma membrane and in tumor-derived extracellular vesicles (TEVs).[15][16] Enhanced TGF-β signaling promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis in cancer cells.[15][17] Furthermore, TβRII-positive TEVs secreted by cancer cells can induce exhaustion in CD8+ T cells, contributing to an immunosuppressive tumor microenvironment and resistance to chemo- and immunotherapies.[15][17] Pharmacological inhibition of USP8 can antagonize this pathway, reducing metastasis and reactivating anti-tumor immunity.[15][17]
Wnt/β-catenin Signaling
In the context of skeletal development, USP8 is essential for Wnt/β-catenin signaling.[18] It achieves this by deubiquitinating and stabilizing the Wnt receptor Frizzled-5 (FZD5), preventing its lysosomal degradation.[18] The stabilization of FZD5 is critical for the differentiation of osteoprogenitors into mature osteoblasts and for overall skeletal mineralization.[18] Deletion of USP8 in osteoprogenitors severely impairs bone formation.[18]
NF-κB and Nrf2 Signaling
USP8 acts as a gatekeeper to prevent aberrant signaling from endosomes.[8] Depletion of USP8 leads to the accumulation of K63-linked ubiquitin chains on early endosomes.[8] These ubiquitin chains can be "misread" by ubiquitin-binding proteins like TAB2/3 and p62, which are normally involved in other pathways.[8] This misinterpretation leads to the unwarranted activation of the TAK1–NF-κB (immune response) and Keap1–Nrf2 (stress response) pathways, demonstrating USP8's role in maintaining signaling fidelity.[8]
Roles in Physiology and Pathophysiology
The pleiotropic functions of USP8 position it at the crossroads of health and disease.
Cancer
As described above, USP8 is frequently implicated in oncology. Its upregulation or mutation can drive cancer progression by stabilizing oncogenic receptors.[7]
-
Lung, Gastric, and Breast Cancer: USP8 overexpression promotes cell growth and is associated with poor prognosis.[7] It enhances cancer cell proliferation and metastasis via the PI3K/AKT pathway.[7] In breast cancer, USP8 stabilizes the estrogen receptor alpha (ERα), and its inhibition can facilitate ERα degradation, offering a potential treatment for ER-positive or drug-resistant tumors.[19][20]
-
Drug Resistance: USP8 inhibition can help overcome resistance to targeted therapies. For example, it can re-sensitize gefitinib-resistant NSCLC cells by promoting the degradation of multiple RTKs simultaneously.[13]
Neurodegenerative Diseases
USP8 is involved in the regulation of autophagy and protein clearance, processes that are critical for neuronal health and are often dysregulated in neurodegenerative disorders.[3]
-
Parkinson's Disease (PD): USP8 interacts with and deubiquitinates α-synuclein, the primary component of Lewy bodies.[21][22] Specifically, it removes K63-linked ubiquitin chains, which normally target proteins for lysosomal degradation.[21][22] This action prolongs the half-life of α-synuclein, leading to its accumulation and enhanced toxicity in dopaminergic neurons.[21][23] A specific polymorphic allele, USP8D442G, has been found to be enriched in PD patients and enhances the interaction between USP8 and α-synuclein.[23]
-
Alzheimer's Disease: While less direct, USP8's role in regulating autophagy suggests it may influence the clearance of other misfolded proteins like amyloid-beta and tau.[3]
T-Cell Development and Homeostasis
USP8 is essential for the development and function of T cells. T-cell-specific ablation of USP8 in mice leads to disturbed T-cell development and results in fatal autoimmune inflammatory bowel disease, highlighting its non-redundant role in immune regulation.[1][2]
Other Roles
-
Skeletogenesis: As mentioned, USP8 is critical for bone formation through its regulation of Wnt signaling.[18]
-
Acrosome Biogenesis: In male germ cells, USP8 interacts with the ESCRT-0 complex and is involved in the formation of the acrosome, an organelle essential for fertilization.[9]
-
Autophagy: USP8 can act as a negative regulator of basal autophagy by deubiquitinating the autophagy receptor SQSTM1/p62, thereby inhibiting its autophagic degradation.[24]
Quantitative Data Summary
The following tables summarize key quantitative data related to USP8 activity and inhibition from cited literature.
Table 1: Inhibitor Potency Against USP8 and Other DUBs
| Inhibitor | Target DUB(s) | IC50 (µM) | Cell/Assay Type | Reference |
|---|---|---|---|---|
| HY50536 | USP8 | 0.28 | In vitro assay | [25] |
| HY50737A | USP8 | 0.24 | In vitro assay | [25] |
| Curcusone D | USP5, 7, 8, 13, 14, 15, 22 | Not specified | In vitro assay | [25] |
| Vialinin A | USP5, USP4 | 5.9 (USP5), 1.5 (USP4) | In vitro assay | [25] |
| LLK203 | USP2 / USP8 | 9-fold > ML364 (USP8) | In vitro assay |[26] |
Table 2: Binding Affinities and Protein Interactions
| Interacting Proteins | Dissociation Constant (KD) | Method | Reference |
|---|---|---|---|
| USP8 - DC-U4106 (inhibitor) | 4.7 µM | Not specified | [19][20] |
| USP8 (mutant) - Gads | ~2-fold increase vs WT | Densitometry of Co-IP | [27] |
| 14-3-3ζ - USP8 (pSer718 peptide) | 1.1 µM | Isothermal Titration Calorimetry |[28] |
Table 3: Effects of USP8 Modulation on Protein Levels
| Condition | Target Protein | Fold Change / Effect | Cell Line | Reference |
|---|---|---|---|---|
| USP8 knockdown (siRNA) | Endogenous CXCR4 | ~2-fold increase | HeLa | [29] |
| USP8 knockdown (siRNA) | Endogenous EGFR | Drastic destabilization | HeLa | [29] |
| USP8 knockdown | Phosphorylated EGFR, ERBB2, ERBB3, MET | Markedly reduced | H1975, H1650 | [13] |
| Overexpression of USP8 | Endogenous SQSTM1 | Increased levels | HEK293T |[24] |
Appendix: Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for common assays used to study USP8 function.
siRNA-Mediated Knockdown of USP8
This protocol is used to transiently reduce USP8 expression to study the functional consequences.
-
Objective: To deplete endogenous USP8 protein in cultured cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 6-well plates or 10-cm dishes to reach 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute a specific amount of siRNA targeting USP8 (e.g., 20-50 nM final concentration) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).
-
Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation: Harvest cells and perform Western blot analysis using an anti-USP8 antibody to confirm the efficiency of protein depletion. An anti-Actin or anti-Tubulin antibody should be used as a loading control. A non-targeting control siRNA (siControl) must be used in parallel.[13][29]
-
In Vitro Deubiquitination (DUB) Assay
This assay directly measures the catalytic activity of USP8 on a ubiquitinated substrate.
-
Objective: To determine if USP8 can directly remove ubiquitin chains from a specific substrate protein in a cell-free system.
-
Methodology:
-
Substrate Preparation: Prepare a ubiquitinated substrate. This can be achieved by purifying the ubiquitinated protein from cells overexpressing the substrate and a tagged-ubiquitin (e.g., HA-Ub or His-Ub), or through an in vitro ubiquitination reaction using recombinant E1, E2, E3 ligase, substrate, and ubiquitin.[24]
-
Enzyme Preparation: Purify recombinant USP8 (wild-type) and a catalytically inactive mutant (e.g., C786A) as a negative control.[24]
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT), combine the ubiquitinated substrate with either wild-type USP8, inactive USP8, or a buffer control.
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to visualize the decrease in polyubiquitin chains and an antibody against the substrate protein. A reduction in the high-molecular-weight ubiquitin smear over time in the presence of wild-type USP8, but not the inactive mutant, indicates direct deubiquitination.[24]
-
Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if USP8 physically interacts with a putative substrate or binding partner within a cellular context.
-
Objective: To demonstrate a protein-protein interaction between USP8 and a target protein.
-
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest (either endogenously or via overexpression) in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to one of the proteins (e.g., anti-USP8) to the pre-cleared lysate and incubate for several hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling. Analyze the immunoprecipitated proteins by Western blotting using an antibody against the putative interacting partner (the "co-IP'd" protein).[18][30] The presence of the partner protein in the USP8 immunoprecipitate (but not in the control IgG) indicates an interaction.
-
References
- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions [ouci.dntb.gov.ua]
- 2. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. USP8, a regulator of endosomal sorting, is involved in mouse acrosome biogenesis through interaction with the spermatid ESCRT-0 complex and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USP8 promotes cancer progression and extracellular vesicle-mediated CD8+ T cell exhaustion by deubiquitinating the TGF-β receptor TβRII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Deubiquitinase Usp8 regulates α-synuclein clearance and modifies its toxicity in Lewy body disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Polymorphic USP8 allele promotes Parkinson’s disease by inducing the accumulation of α-synuclein through deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of ML364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Biophysical and structural insight into the USP8/14-3-3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Deubiquitinating Enzyme USP8 Promotes Trafficking and Degradation of the Chemokine Receptor 4 at the Sorting Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The ubiquitin-specific protease USP8 deubiquitinates and stabilizes Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Effects of USP8 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes.[1] It functions by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation and modulating their activity and localization.[1] The dysregulation of USP8 has been implicated in the pathogenesis of various diseases, including cancer, Cushing's disease, and neurodegenerative disorders, making it an attractive therapeutic target. This technical guide provides an in-depth exploration of the downstream effects of USP8 inhibition, focusing on key signaling pathways and cellular outcomes. It also offers detailed protocols for essential experiments in USP8 research.
Core Mechanism of USP8 Inhibition
USP8 inhibitors typically function by binding to the catalytic domain of the enzyme, preventing it from cleaving ubiquitin from its substrates.[1] This leads to an accumulation of ubiquitinated proteins, marking them for degradation. The consequence is a reduction in the cellular levels and activity of USP8 substrates, which in turn disrupts various signaling pathways and cellular functions that are dependent on these proteins.[1]
Downstream Signaling Pathways Modulated by USP8 Inhibition
The inhibition of USP8 has profound effects on several critical signaling pathways, primarily through the destabilization of key protein components.
Receptor Tyrosine Kinase (RTK) Signaling
A primary and well-documented downstream effect of USP8 inhibition is the downregulation of multiple receptor tyrosine kinases (RTKs). USP8 is known to deubiquitinate and stabilize several RTKs, including the Epidermal Growth Factor Receptor (EGFR), HER2 (ERBB2), ERBB3, and MET.[2] Inhibition of USP8 leads to the accumulation of ubiquitinated RTKs, promoting their lysosomal degradation and thereby attenuating their downstream signaling.[2][3][4] This disruption impacts major signaling cascades that are crucial for cell proliferation, survival, and migration.
-
PI3K/AKT Pathway: The PI3K/AKT pathway, a critical downstream effector of RTK signaling, is significantly suppressed upon USP8 inhibition. By promoting the degradation of RTKs like EGFR and HER2, USP8 inhibitors prevent the activation of PI3K and the subsequent phosphorylation of AKT (p-AKT), leading to decreased cell survival and proliferation.
-
MAPK/ERK Pathway: Similarly, the MAPK/ERK pathway is attenuated following USP8 inhibition. The reduction in RTK levels leads to decreased activation of the Ras-Raf-MEK-ERK signaling cascade, which is pivotal for cell growth and division.
TGF-β Signaling
Recent studies have highlighted the role of USP8 in regulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. USP8 has been shown to deubiquitinate and stabilize the TGF-β receptor II (TβRII), a key component in the initiation of TGF-β signaling. Inhibition of USP8 leads to the degradation of TβRII, thereby suppressing the downstream SMAD-dependent signaling cascade. This has implications for cancer progression and metastasis, as TGF-β signaling is known to play a complex, context-dependent role in tumorigenesis.
NF-κB Signaling
USP8 has also been implicated in the regulation of the NF-κB signaling pathway. Inhibition of USP8 can lead to the accumulation of K63-linked ubiquitin chains on endosomes, which can serve as a platform for the recruitment of signaling adaptors like TAB2/3, leading to the activation of the TAK1-NF-κB pathway.[5][6][7] This can trigger an innate immune response. Furthermore, USP8 has been shown to suppress NF-kB signaling in the context of prostate cancer.[8] The precise role of USP8 in NF-κB signaling appears to be context-dependent.
Cellular Processes Affected by USP8 Inhibition
The modulation of the aforementioned signaling pathways by USP8 inhibition translates into significant effects on various cellular processes.
Apoptosis
A prominent outcome of USP8 inhibition, particularly in cancer cells, is the induction of apoptosis. By downregulating survival signals emanating from RTKs and their downstream effectors like AKT, USP8 inhibitors can shift the cellular balance towards programmed cell death. For instance, silencing USP8 in prostate cancer cells leads to a significant increase in apoptotic cells.[9] In ovarian cancer cells, USP8 knockdown enhances cisplatin-induced apoptosis, associated with increased caspase 3/7 activation.[10] The pro-apoptotic effect is often accompanied by the upregulation of cleaved caspases 3 and 9.[8]
Cell Cycle Progression
USP8 inhibition can lead to cell cycle arrest. In esophageal squamous cell carcinoma, a USP8 inhibitor was shown to cause G2/M phase block. This effect is often linked to the modulation of cell cycle regulatory proteins.
Autophagy
USP8 is involved in the regulation of autophagy. It has been reported to directly interact with and deubiquitinate SQSTM1/p62, a key autophagy receptor, thereby suppressing its autophagic activity.[11] Inhibition of USP8 can, therefore, modulate autophagic flux, which has implications for both cancer therapy and neurodegenerative diseases where protein aggregate clearance is crucial.
Tumor Microenvironment Modulation
USP8 inhibition can reshape the tumor microenvironment. It has been shown to increase the abundance of PD-L1 protein by elevating its K63-linked ubiquitination, which antagonizes its K48-linked ubiquitination and subsequent degradation.[12] Furthermore, by activating the NF-κB pathway, USP8 inhibition can trigger an innate immune response and enhance MHC-I expression.[12] This suggests that combining USP8 inhibitors with immune checkpoint blockade could be a promising therapeutic strategy.
Quantitative Data on the Effects of USP8 Inhibition
The following tables summarize quantitative data from various studies on the effects of USP8 inhibition.
Table 1: IC50 Values of USP8 Inhibitors in Cancer Cell Lines
| USP8 Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-ehtyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | AtT20 | Pituitary Adenoma | ~5-10 | [4][13] |
| DUBs-IN-2 | H460 | Non-Small Cell Lung Cancer | 2-4 | [12] |
| DUBs-IN-2 | PC9 | Non-Small Cell Lung Cancer | 2-4 | [12] |
| DUB-IN-1 | Colon Cancer Cells | Colon Cancer | 0.5-1.5 | [14] |
| This compound | Prostate Cancer Cells | Prostate Cancer | 0.5-1.5 | [14] |
| SJB3-019A | - | - | Inhibits USP8 ~10-fold better than USP1 | [15] |
Table 2: Effects of USP8 Inhibition on Protein Levels and Apoptosis
| Parameter | Cell Line/Model | Treatment | Fold Change/Effect | Reference |
| EGFR Protein Levels | AtT20 Cells | USP8 inhibitor (9-ehtyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile) | Dose-dependent decrease | [4] |
| ERBB2 Protein Levels | AtT20 Cells | USP8 inhibitor (9-ehtyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile) | Dose-dependent decrease | [4] |
| MET Protein Levels | AtT20 Cells | USP8 inhibitor (9-ehtyloxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile) | Dose-dependent decrease | [4] |
| Cell Viability | DU145 Prostate Cancer Cells | siUSP8 (72h) | ~33% decrease | [8] |
| Cell Viability | PC3 Prostate Cancer Cells | siUSP8 (72h) | ~34% decrease | [8] |
| Apoptosis | AtT20 Cells | USP8 inhibitor (1-10 µM, 48h) | Increase from ~12% to ~32% | [3] |
| Cleaved Caspase 3 & 9 Levels | DU145 & PC3 Prostate Cancer Cells | siUSP8 | Increased levels | [8] |
| p-AKT Levels | Cholangiocarcinoma Cells | siUSP8 | Significant decrease | [16] |
| PD-L1 Protein Abundance | H460 & PC9 Cells | DUBs-IN-2 (2-4 µM) | Increased levels | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of USP8 inhibition are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the effect of USP8 inhibitors on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture medium
-
USP8 inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the USP8 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
For MTT Assay:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
For MTS Assay:
-
Add 20 µl of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
This protocol is used to determine the levels of specific proteins (e.g., EGFR, p-AKT) following USP8 inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the USP8 inhibitor or vehicle control for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation (IP) for Protein-Protein Interactions and Ubiquitination
This protocol is used to isolate a specific protein (e.g., EGFR) to study its interaction with other proteins (e.g., USP8) or its ubiquitination status.
Materials:
-
Cell lysis buffer (non-denaturing for protein interactions, denaturing for ubiquitination)
-
Primary antibody for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Protocol:
-
Lyse cells as described in the Western Blot protocol.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer (for Western Blot analysis) or using an elution buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against the protein of interest and its potential binding partners or ubiquitin.
Caspase Activity Assay
This protocol measures the activity of caspases, key executioners of apoptosis, following USP8 inhibition.
Materials:
-
Cell lysis buffer
-
Caspase substrate (e.g., DEVD-pNA for caspase-3)
-
Assay buffer
-
Microplate reader
Protocol:
-
Treat cells with the USP8 inhibitor or vehicle control.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase substrate and assay buffer.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.[4]
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Conclusion
The inhibition of USP8 presents a promising therapeutic strategy for a range of diseases by targeting fundamental cellular processes. The downstream effects are multifaceted, primarily revolving around the destabilization of key signaling proteins, particularly RTKs. This leads to the suppression of pro-survival pathways like PI3K/AKT and MAPK/ERK, induction of apoptosis, and modulation of the tumor microenvironment. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate roles of USP8 and to evaluate the efficacy of novel USP8 inhibitors in preclinical and clinical settings. A thorough understanding of these downstream effects is paramount for the successful translation of USP8-targeting therapies into clinical practice.
References
- 1. Caspase-8 is a lynchpin in caspase-3 and gasdermin D activation to control cell death, cytokine release, and host defense during influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulation of USP8 Suppresses HER-3 Positive Gastric Cancer Cells Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinases and the new therapeutic opportunities offered to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DUB-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DUB-IN-1, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), in cell culture experiments. Detailed protocols for cell viability and protein analysis are provided, along with key quantitative data and visual representations of the affected signaling pathways.
Introduction
This compound is a cell-permeable small molecule that actively inhibits ubiquitin-specific proteases (USPs), with a high selectivity for USP8.[1][2] Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, which governs protein turnover and signaling.[3][4] By removing ubiquitin from target proteins, DUBs can rescue them from degradation and modulate their activity.[3][4] USP8, in particular, has been implicated in the regulation of several receptor tyrosine kinases (RTKs) and its inhibition has been shown to be a promising strategy in cancer research.[5][6][7] this compound and its analogs have been demonstrated to reduce the viability of various cancer cell lines, including HCT116 colon cancer and PC-3 prostate cancer cells.[1]
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound.
| Parameter | Value | Cell Lines | Reference |
| IC50 for USP8 | 0.85 µM | In vitro biochemical assay | [1][2] |
| IC50 for USP7 | >100 µM | In vitro biochemical assay | [1] |
| Cell Viability IC50 | 0.5 µM - 1.5 µM | HCT116 (colon), PC-3 (prostate) | [1] |
Signaling Pathways Affected by this compound
Inhibition of USP8 by this compound has been shown to impact key signaling pathways involved in cell growth, proliferation, and survival. Notably, it leads to the downregulation of several receptor tyrosine kinases (RTKs) by promoting their degradation. Additionally, USP8 inhibition can activate the NF-κB signaling pathway.
This compound Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of this compound in cell culture.
Caption: General workflow for this compound cell culture experiments.
USP8 Inhibition and Receptor Tyrosine Kinase (RTK) Downregulation
USP8 is known to deubiquitinate and stabilize several RTKs, such as EGFR, ERBB2, ERBB3, and MET. Inhibition of USP8 by this compound prevents the removal of ubiquitin from these receptors, leading to their enhanced degradation via the proteasome. This results in the downregulation of their signaling pathways, which are often hyperactivated in cancer.
Caption: this compound mediated downregulation of RTK signaling.
Experimental Protocols
Protocol 1: Cell Culture of HCT116 and PC-3 Cells
Materials:
-
HCT116 or PC-3 cell line
-
For HCT116: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS).[8][9]
-
For PC-3: RPMI-1640 medium supplemented with 10% FBS.[10]
-
Penicillin-Streptomycin solution (optional)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to the flask and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with fresh, complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates at the desired density. For HCT116, a recommended seeding density is 2 x 10^4 cells/cm².[9] For PC-3, a seeding density of approximately 1 x 10^5 cells/mL can be used for 96-well plates.[10]
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
This compound is soluble in DMSO.[2]
-
To prepare a 10 mM stock solution, dissolve 3.37 mg of this compound (Molecular Weight: 337.33 g/mol ) in 1 mL of DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Protocol 3: Cell Viability (MTT) Assay
Materials:
-
HCT116 or PC-3 cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations around the expected IC50 (e.g., 0.1 µM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Western Blot Analysis of Signaling Proteins
Materials:
-
HCT116 or PC-3 cells
-
6-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-MET, anti-Actin, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[11]
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[11]
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again as in step 12.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like beta-actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. USP8 is a novel target for overcoming gefitinib resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ubigene.us [ubigene.us]
- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 10. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: DUB-IN-1 for Glioblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glioblastoma (GBM) is an aggressive and challenging primary brain tumor to treat. The ubiquitin-proteasome system is crucial for cellular protein homeostasis, and its dysregulation is implicated in various cancers, including glioblastoma. Deubiquitinating enzymes (DUBs) are key components of this system, and their inhibition presents a promising therapeutic strategy. DUB-IN-1 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinase linked to tumorigenesis in several cancers. These application notes provide a comprehensive overview of the use of this compound for targeting glioblastoma cells, including its optimal concentration, effects on cellular processes, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its anti-glioblastoma effects primarily through the inhibition of USP8. This inhibition leads to the downregulation of key oncogenic proteins, most notably Aurora Kinase A (AURKA), a crucial regulator of the cell cycle. The suppression of the USP8/AURKA signaling axis by this compound results in the inhibition of glioblastoma cell proliferation, migration, invasion, and stemness.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data for glioblastoma cells.
Table 1: IC50 Values of this compound
| Parameter | Value | Cell Type/Target | Reference |
| IC50 for USP8 | 0.85 µM | Enzyme Assay | [1] |
| IC50 Range | 0.5 - 1.5 µM | Colon and Prostate Cancer Cells | [2] |
Table 2: Effective Concentrations in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| LN229 | MTT Assay | Dose-dependent | Inhibition of cell proliferation | |
| T98G | MTT Assay | Dose-dependent | Inhibition of cell proliferation | |
| U87MG | MTT Assay | Higher doses required | Lower sensitivity to inhibition | |
| LN229, T98G | Colony Formation | Not specified | Significant inhibition | |
| LN229, T98G | Wound Healing | Not specified | Inhibition of cell migration | |
| LN229, T98G | Transwell Assay | Not specified | Inhibition of cell invasion | |
| LN229, T98G | Spheroid Formation | Not specified | Decreased stemness |
Based on the available data, an optimal concentration range for initial experiments with sensitive glioblastoma cell lines like LN229 and T98G is between 1 µM and 10 µM . For less sensitive lines such as U87MG, higher concentrations may be necessary. It is recommended to perform a dose-response curve to determine the precise IC50 for each specific glioblastoma cell line.
Experimental Protocols
Herein are detailed protocols for assessing the efficacy of this compound in glioblastoma cells.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This compound is soluble in DMSO at 100 mg/mL (296.45 mM)[1].
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed glioblastoma cells (e.g., LN229, T98G, U87MG) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Seed a low density of glioblastoma cells (e.g., 500-1000 cells per well) into 6-well plates in complete culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh this compound or vehicle every 2-3 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Wound Healing (Scratch) Assay
This assay evaluates cell migration.
-
Cell Seeding: Seed glioblastoma cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch: Create a "wound" by gently scratching the monolayer with a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay measures the invasive potential of cells through an extracellular matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Suspend glioblastoma cells (5 x 10^4 to 1 x 10^5 cells) in serum-free medium containing this compound or vehicle control and add them to the upper chamber of the transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Imaging and Counting: Take images of the stained cells and count the number of invading cells per field of view.
-
Analysis: Compare the number of invading cells in the this compound treated groups to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of USP8 in glioblastoma. The provided protocols offer a framework for studying the effects of this inhibitor on key cancer cell behaviors. Researchers should optimize the experimental conditions, particularly the concentration of this compound, for their specific glioblastoma cell lines and experimental goals. The inhibition of the USP8/AURKA axis by this compound represents a promising avenue for the development of novel therapeutic strategies for glioblastoma.
References
how to dissolve DUB-IN-1 in DMSO for experiments
Application Notes: DUB-IN-1
Introduction this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes.[1][2][3] By removing ubiquitin chains from substrate proteins, USP8 regulates protein trafficking, stability, and signaling, particularly in pathways involving receptor endocytosis, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Inhibition of USP8 by this compound leads to the accumulation of ubiquitinated substrates, often targeting them for degradation and thereby modulating downstream cellular events. Due to its role in cell proliferation and signaling, this compound is a valuable tool for studying the ubiquitin-proteasome system and is under investigation for its therapeutic potential in diseases like cancer.[2][3]
Mechanism of Action this compound specifically inhibits the catalytic activity of USP8, preventing the cleavage of ubiquitin from its target proteins.[1][2] It demonstrates high selectivity for USP8, with significantly lower activity against other USPs, such as USP7.[2][3] This inhibition stabilizes the ubiquitination of USP8 substrates, including key cell surface receptors, which can alter their trafficking and lead to their degradation. This mechanism makes this compound effective in cell-based assays for studying cancer cell proliferation, migration, and apoptosis.[3]
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to understand the key chemical and biological properties of this compound. The following table summarizes essential quantitative data.
| Parameter | Value | Source(s) |
| Molecular Weight | 337.33 g/mol | [1][2][3] |
| CAS Number | 924296-18-4 | [1][2][3] |
| Solubility in DMSO | ≥10 mg/mL to 100 mg/mL (29.6 mM to 296.45 mM) | [1][2][3] |
| IC₅₀ for USP8 | ~0.85 µM | [1][2][3] |
| IC₅₀ for USP7 | >100 µM | [2][3] |
| Typical Working Conc. | 200 nM - 800 nM (Glioblastoma cells) 1.58 µM - 2.14 µM (Esophageal cancer cells) | [3] |
| Powder Storage | 3 years at -20°C | [1][2] |
| Stock Solution Storage | 1 year at -80°C (in DMSO) 1 month at -20°C (in DMSO) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be used for subsequent dilutions.
Materials and Equipment:
-
This compound powder
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)[2]
Procedure:
-
Pre-analysis: Before opening, bring the this compound vial to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For 1 mL of a 10 mM stock solution, weigh 3.37 mg of this compound (Molecular Weight = 337.33). Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g) 0.001 L x 0.01 mol/L x 337.33 g/mol = 0.00337 g = 3.37 mg
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is critical to use high-purity DMSO as moisture can reduce the solubility of the compound.[1]
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Aiding Dissolution (if necessary): If the compound does not dissolve completely, brief sonication in a water bath can be applied.[2] Warm the solution gently to 37°C if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term stability (up to 1 year).[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the final cell culture medium or assay buffer to achieve the desired working concentration (e.g., 200 nM, 500 nM, 1 µM).
-
Example for 1 µM Working Solution: To prepare 1 mL of a 1 µM solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the highest concentration of this compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Mixing and Use: Mix the final working solution thoroughly by gentle pipetting or inversion. Apply the solution to the cells immediately.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound solutions for experimental use.
References
Application Notes and Protocols for DUB-IN-1 Treatment in Esophageal Squamous Cell Carcinoma Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of DUB-IN-1, a potent inhibitor of the deubiquitinating enzyme USP8, on esophageal squamous cell carcinoma (ESCC) cell lines. The included data and protocols are intended to guide researchers in utilizing this compound as a tool to investigate ESCC biology and as a potential therapeutic agent.
Introduction
Esophageal squamous cell carcinoma (ESCC) is a prevalent and aggressive malignancy with a poor prognosis. The deubiquitinating enzyme Ubiquitin-Specific Protease 8 (USP8) has emerged as a promising therapeutic target in various cancers, including ESCC. This compound is a selective inhibitor of USP8 that has demonstrated significant anti-cancer effects in ESCC cell lines by inducing cell cycle arrest, apoptosis, and autophagy.[1][2] This document summarizes the key findings and provides detailed protocols for studying the effects of this compound in ESCC models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Esophageal Squamous Cell Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Key Effects | Reference |
| KYSE-30 | ~1.58 - 2.14 | G2/M cell cycle arrest, apoptosis, autophagy, decreased colony formation, reduced EGFR, ErbB2, and c-Met expression. | [1][2] |
| KYSE-450 | ~1.58 - 2.14 | G2/M cell cycle arrest, apoptosis, autophagy, decreased colony formation, reduced EGFR, ErbB2, and c-Met expression. | [1][2] |
| Various ESCC cell lines | 1.58 - 2.14 | Reduced cell viability. | [1] |
Table 2: Effect of this compound on Apoptosis in ESCC Cell Lines (KYSE-30 & KYSE-450)
| Treatment | Apoptosis Rate (% of Annexin V+ cells) | Caspase-3 Activation | Reference |
| Control (DMSO) | Baseline | Baseline | |
| This compound | Significant increase | Significant increase |
Note: Specific quantitative data from the primary literature is presented graphically. The table indicates the observed trend.
Table 3: Effect of this compound on Cell Cycle Distribution in ESCC Cell Lines (KYSE-30 & KYSE-450)
| Treatment | % of Cells in G2/M Phase | Key Regulatory Proteins Affected | Reference |
| Control (DMSO) | Baseline | p53, p21 | |
| This compound | Significant increase | Upregulation of p53 and p21 |
Note: Specific quantitative data from the primary literature is presented graphically. The table indicates the observed trend.
Signaling Pathways
This compound exerts its anti-cancer effects in ESCC through the inhibition of USP8, which leads to DNA damage and subsequent activation of the p53 signaling pathway. This pathway activation results in G2/M cell cycle arrest, induction of apoptosis, and stimulation of autophagy. Additionally, USP8 has been shown to regulate the stability of the proto-oncogene FYN, which in turn affects the expression of Protein Tyrosine Kinase 2 (PTK2), a key player in cancer progression.
Caption: this compound inhibits USP8, leading to p53 activation and downstream effects.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
ESCC cell lines (e.g., KYSE-30, KYSE-450)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Tissue culture flasks/plates
Protocol:
-
Culture ESCC cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 1.5, 2 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (CCK-8)
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blotting
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP8, anti-p53, anti-p21, anti-Bax, anti-Noxa, anti-Puma, anti-LC3, anti-EGFR, anti-ErbB2, anti-c-Met, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Recommended dilutions should be optimized, but a general starting point is 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Colony Formation Assay
Materials:
-
ESCC cells
-
6-well plates
-
Culture medium
-
This compound
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Experimental Workflow Visualization
Caption: Workflow for studying this compound effects in ESCC cell lines.
References
Application Notes and Protocols for Immunofluorescence Staining after DUB-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-1 is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8).[1] Deubiquitinases play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability, localization, and activity.[2] USP8 has been identified as a key regulator in various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Hedgehog (Hh) signaling pathways, which are often dysregulated in cancer.[3][4][5] Inhibition of USP8 by this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a promising target for therapeutic development.[6]
These application notes provide detailed protocols for immunofluorescence (IF) staining of cells treated with this compound. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins, providing valuable insights into the cellular effects of this compound treatment. The following sections include experimental protocols, quantitative data from relevant studies, and diagrams of the implicated signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative effects of this compound treatment on apoptosis and cell cycle progression in esophageal squamous cell carcinoma (ESCC) cell lines, Kyse30 and Kyse450.
| Cell Line | Treatment | Apoptosis Rate (%) | G2/M Phase Cells (%) | Reference |
| Kyse30 | Control (DMSO) | ~5% | ~20% | [6] |
| 2 µM this compound | ~15% | ~40% | [6] | |
| 4 µM this compound | ~25% | ~60% | [6] | |
| Kyse450 | Control (DMSO) | ~8% | ~25% | [6] |
| 2 µM this compound | ~20% | ~45% | [6] | |
| 4 µM this compound | ~35% | ~65% | [6] |
Table 1: Quantitative analysis of apoptosis and cell cycle arrest in ESCC cells treated with this compound for 48 hours (for apoptosis) and 24 hours (for cell cycle). Data is approximated from published graphical representations.
The following table summarizes the effects of a broad-spectrum deubiquitinase inhibitor on the protein levels of key apoptosis markers in A549 and NCI-H1299 lung cancer cell lines. While not specific to this compound, this data provides insight into the expected changes in apoptosis-related proteins following DUB inhibition.
| Cell Line | Treatment | Cleaved PARP (fold change) | Cleaved Caspase-3 (fold change) | Cleaved Caspase-9 (fold change) | Reference |
| A549 | PdPT (5 µM) | Increased | Increased | Increased | [7] |
| NCI-H1299 | PdPT (5 µM) | Increased | Increased | Increased | [7] |
Table 2: Qualitative changes in apoptosis marker protein levels after treatment with a pan-DUB inhibitor (PdPT). "Increased" indicates a visible increase in the respective cleaved protein band on a western blot.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Apoptosis Markers (e.g., Cleaved Caspase-3)
This protocol describes the immunofluorescent detection of activated (cleaved) Caspase-3, a key marker of apoptosis, in cells treated with this compound.
Materials:
-
This compound (solubilized in DMSO)
-
Cell culture medium and supplements
-
Glass coverslips (sterile)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-cleaved Caspase-3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 2-4 µM) or DMSO as a vehicle control for the desired duration (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer (5% BSA in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-cleaved Caspase-3) in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Acquire images for analysis of cleaved Caspase-3 localization and intensity.
-
Protocol 2: Immunofluorescence Staining for Cell Cycle Analysis (e.g., Phospho-Histone H3)
This protocol is designed to identify cells in the M phase of the cell cycle by staining for phosphorylated Histone H3 (Ser10), a specific marker for mitotic cells.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, treating cells with this compound or DMSO for a duration relevant to cell cycle analysis (e.g., 24 hours).
-
-
Fixation, Permeabilization, and Blocking:
-
Follow steps 2-4 from Protocol 1.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-phospho-Histone H3) in blocking buffer.
-
Incubate the cells with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Follow step 6 from Protocol 1.
-
-
Counterstaining and Mounting:
-
Follow step 7 from Protocol 1.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the percentage of phospho-Histone H3 positive cells to determine the mitotic index in this compound treated and control populations.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: this compound mediated inhibition of USP8 signaling.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and Inhibition of Deubiquitinase (DUB) Complex | Zhuang Research Group [zhuanggroup.chem.udel.edu]
- 5. Frontiers | The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis [frontiersin.org]
- 6. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: DUB-IN-1 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system (UPS), which maintains protein homeostasis.[1][2][3] Dysregulation of the UPS is a hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, often characterized by the accumulation of misfolded proteins.[1][4] This has positioned DUBs as promising therapeutic targets for these conditions.[2][4][5][6]
DUB-IN-1 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8).[7][8] While direct applications of this compound in neurodegenerative models are still emerging, its target, USP8, is implicated in pathways central to neuronal health and disease, such as the regulation of mitophagy via Parkin.[9][10] These application notes provide a summary of this compound's properties and theoretical framework for its use, along with template protocols for researchers investigating its potential in neurodegenerative disease models.
Mechanism of Action and Rationale for Use
This compound functions by inhibiting the catalytic activity of USP8, an enzyme that removes ubiquitin chains from substrate proteins, thereby rescuing them from degradation.[4][7][8] USP8 has been identified as a key regulator of Parkin, a protein crucial for mitophagy—the selective clearance of damaged mitochondria.[10] In Parkinson's disease, impaired mitophagy leads to the accumulation of dysfunctional mitochondria and subsequent neuronal death.[10][11]
By inhibiting USP8, this compound is hypothesized to increase Parkin ubiquitination, enhance its translocation to damaged mitochondria, and promote mitophagy. This offers a clear rationale for investigating this compound as a tool to restore mitochondrial quality control in models of Parkinson's disease.
Caption: this compound inhibits USP8, preventing substrate deubiquitination and promoting degradation.
Quantitative Data and Physicochemical Properties
All quantitative data for this compound has been summarized from available literature and supplier information for easy reference.
| Property | Value | Citation(s) |
| Target | Ubiquitin-Specific Protease 8 (USP8) | [7][8] |
| IC₅₀ | 0.85 µM for USP8 | [7][8] |
| Selectivity | Inactive against USP7 (IC₅₀ > 100 µM) | [8] |
| Molecular Formula | C₂₀H₁₁N₅O | [7] |
| Molecular Weight | 337.33 g/mol | [7] |
| Solubility (DMSO) | ≥ 17 mg/mL (50.39 mM) | [7] |
| Storage (Powder) | 3 years at -20°C | [7] |
| Storage (Stock Solution) | 1 year at -80°C in solvent | [7] |
Experimental Protocols
The following are generalized protocols designed as templates for investigating this compound in cellular models of neurodegeneration. Researchers should optimize parameters for their specific experimental systems.
Protocol 1: In Vitro DUB Activity Assay with this compound
This protocol assesses the direct inhibitory effect of this compound on USP8 enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human USP8 enzyme
-
Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110)
-
Assay Buffer: 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20[12]
-
This compound stock solution (10 mM in DMSO)
-
384-well assay plates (black, flat-bottom)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a DMSO-only vehicle control.
-
Enzyme Preparation: Dilute recombinant USP8 to a final concentration of 2x the desired assay concentration (e.g., 10 nM for a 5 nM final concentration) in Assay Buffer.[12]
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle control to each well.
-
Add 5 µL of the 2x USP8 enzyme solution to each well.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation: Prepare the fluorogenic substrate at 2x the final concentration (e.g., 200 nM for a 100 nM final concentration) in Assay Buffer. Add 10 µL to each well to start the reaction.[12]
-
Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 485/528 nm for Rhodamine110) every 60 seconds for 30-60 minutes at 37°C.
-
Analysis: Calculate the reaction rate (slope of the linear phase of fluorescence increase). Normalize the rates to the vehicle control and plot against the this compound concentration to determine the IC₅₀ value.
Protocol 2: Assessing this compound Target Engagement in a Neuronal Cell Line
This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to confirm that this compound can engage its target, USP8, in a cellular context.
Caption: Workflow for testing this compound in a cell-based neurodegenerative disease model.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Mitochondrial depolarizing agent (e.g., CCCP or Antimycin/Oligomycin)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Antibodies: anti-phospho-Ub (Ser65), anti-Parkin, anti-USP8, anti-actin or tubulin (loading control)
-
SDS-PAGE and western blotting equipment
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Induce Mitochondrial Stress (Optional, for PD models): To assess effects on mitophagy pathways, treat cells with a mitochondrial depolarizing agent (e.g., 10 µM CCCP) for the final 2-4 hours of the this compound incubation period.[9]
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO vehicle control for 4-24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Analysis: Quantify band intensities and normalize to the loading control. An increase in the ubiquitination of USP8 substrates (like phospho-Ser65-Ubiquitin) would indicate successful target engagement.
Protocol 3: Assessing this compound's Effect on Tau Phosphorylation (Alzheimer's Model)
This protocol outlines a method to investigate if USP8 inhibition by this compound affects the phosphorylation status of Tau, a key pathological protein in Alzheimer's disease.[13][14]
Materials:
-
A cellular model expressing human Tau (e.g., primary neurons or stable cell line)
-
This compound stock solution (10 mM in DMSO)
-
Lysis Buffer
-
Antibodies: anti-phospho-Tau (e.g., AT8 for pSer202/pThr205), anti-total-Tau, anti-USP8, anti-actin
-
SDS-PAGE and western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture cells as described in Protocol 2. Treat with a range of this compound concentrations (e.g., 0.1 - 10 µM) or DMSO for 24 hours.
-
Lysis and Western Blotting: Follow steps 4-6 from Protocol 2.
-
Antibody Probing: Use primary antibodies specific for phosphorylated Tau epitopes (e.g., AT8) and total Tau to assess changes in the phosphorylation ratio.
-
Analysis: Quantify the band intensities for both phosphorylated and total Tau. Calculate the ratio of phospho-Tau to total Tau for each treatment condition and normalize to the vehicle control. A change in this ratio would suggest that the USP8 pathway may influence Tau pathology.[13]
Caption: Hypothesized therapeutic pathways for this compound in neurodegenerative diseases.
References
- 1. Deubiquitinases in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Roles of Deubiquitinating Enzymes in the Nervous System and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Role of Deubiquitinases in Parkinson’s Disease—Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dpag.ox.ac.uk [dpag.ox.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Deubiquitinating Enzymes in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Deubiquitinating Enzymes in Parkinson’s Disease [frontiersin.org]
- 12. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DUBs in Alzheimer’s disease: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DUBs in Alzheimer's disease: mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DUB-IN-1 solubility issues and solutions
Welcome to the technical support center for DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme USP8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common issues related to its solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets USP8 (Ubiquitin Specific Peptidase 8), a deubiquitinating enzyme (DUB).[1][2] Its mechanism of action involves the inhibition of USP8's ability to remove ubiquitin from substrate proteins, thereby affecting various cellular processes.[1][2]
Q2: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is reported to be insoluble in water and ethanol.[1] For optimal results, it is highly recommended to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce solubility.[1][2]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] It is crucial to ensure the powder is completely dissolved before use.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[2]
-
Stock Solution in DMSO: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1][4]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted in aqueous buffers (e.g., PBS, cell culture media).
Cause: this compound is a hydrophobic compound with poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution.
Solutions:
-
Stepwise Dilution: Perform serial dilutions to gradually lower the concentration of both this compound and DMSO. For example, first, dilute your concentrated DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock to your aqueous buffer.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced cellular toxicity.[5]
-
Vortexing/Mixing: When adding the this compound stock to your aqueous solution, vortex or mix the solution continuously to facilitate rapid and even dispersion.
-
Pre-warming the Aqueous Buffer: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Presence of Serum: For cell culture experiments, the presence of serum (like FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation. Consider if your experimental design allows for the presence of serum.
Issue 2: Inconsistent experimental results using this compound.
Cause: This could be due to several factors, including inaccurate stock solution concentration, degradation of the compound, or issues with its solubility in the assay.
Solutions:
-
Freshly Prepare Working Solutions: Always prepare your final working solutions fresh from a frozen DMSO stock immediately before each experiment.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer, though this may require establishing a standard curve.
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO for your stock solutions.[1][2]
-
Control for DMSO Effects: Always include a vehicle control (containing the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent on your cells or assay.
Quantitative Data Summary
The solubility of this compound in DMSO can vary between different suppliers and batches. The following table summarizes the reported solubility data.
| Solvent | Reported Solubility Range | Molar Concentration Range (for 337.33 g/mol ) | Source(s) |
| DMSO | ≥2 mg/mL to 100 mg/mL | ≥5.93 mM to 296.45 mM | [1][2][3] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder (Molecular Weight: 337.33 g/mol ). For 1 mL of a 10 mM stock, you would need 0.337 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
To aid dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic water bath until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution for Cell Culture:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle vortexing or pipetting immediately after adding the stock solution.
-
Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
Protocol 2: In Vitro Deubiquitinase (DUB) Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on USP8 activity using a fluorogenic substrate like Ubiquitin-AMC.
-
Reagents and Buffers:
-
Recombinant human USP8 enzyme.
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). Note: Some DUBs may require different buffer conditions for optimal activity.
-
Fluorogenic substrate (e.g., Ubiquitin-AMC).
-
This compound stock solution in DMSO.
-
DMSO (for vehicle control).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the DUB Assay Buffer and recombinant USP8 enzyme in a 96-well black plate.
-
Add this compound (at various concentrations) or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the Ubiquitin-AMC substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at ~360-380 nm and emission at ~440-460 nm for AMC).
-
Calculate the rate of reaction for each condition.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathways
This compound inhibits USP8, which is involved in several key signaling pathways, including the regulation of Epidermal Growth Factor Receptor (EGFR) degradation and the Hedgehog signaling pathway.
Caption: Role of USP8 in EGFR trafficking and its inhibition by this compound.
Caption: USP8 positively regulates Hedgehog signaling by deubiquitinating Smoothened.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based experiment.
Caption: A generalized workflow for assessing the cellular effects of this compound.
References
Technical Support Center: Troubleshooting DUB-IN-1
Hello! As Gemini, a helpful AI assistant from Google, I'm here to assist you. Below is a technical support center focused on troubleshooting DUB-IN-1 precipitation in media, designed for researchers, scientists, and drug development professionals.
This guide provides answers to frequently asked questions (FAQs) and detailed protocols to address and prevent the precipitation of the deubiquitinase (DUB) inhibitor this compound in cell culture media.
Troubleshooting Guides and FAQs
Question 1: Why is my this compound precipitating after I add it to my cell culture medium?
Answer: this compound precipitation in aqueous solutions like cell culture media is a common issue stemming from its low aqueous solubility. Several factors can cause or worsen this problem:
-
Exceeding Solubility Limit: The most frequent cause is that the final concentration of this compound in the media is higher than its solubility limit. While soluble in organic solvents like DMSO, its solubility dramatically decreases in aqueous environments.[1][2]
-
Improper Stock Solution Preparation: If the compound is not fully dissolved in the initial DMSO stock, it will immediately precipitate when diluted into the media.[3] Contaminants in the solvent, such as moisture absorbed by DMSO, can also reduce solubility.[3][4]
-
Incorrect Dilution Method: Adding a concentrated DMSO stock directly into the media can create localized areas of high concentration, causing the compound to crash out of solution before it can be evenly dispersed.[5]
-
Media Composition: Salts, proteins, and other components in the culture medium can interact with this compound and reduce its solubility.[6]
Question 2: What is the best practice for preparing this compound working solutions to prevent precipitation?
Answer: A systematic approach to preparing the stock solution and diluting it into the final working solution is crucial for preventing precipitation.
-
Use a High-Quality Organic Solvent: Prepare your primary stock solution in fresh, high-purity dimethyl sulfoxide (DMSO).[4][5]
-
Ensure Complete Dissolution of Stock: Use vortexing or ultrasonication to ensure the this compound is completely dissolved in DMSO before making any dilutions.[3] If necessary, gentle warming up to 50°C can be applied, but care should be taken to avoid altering the product.[3]
-
Proper Dilution Technique: When preparing the final working solution, slowly add the DMSO stock to your cell culture medium while vortexing or pipetting to ensure rapid mixing and prevent localized high concentrations.[3]
-
Control DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, typically below 0.1% to 0.5%, to avoid cellular toxicity.[5][7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol outlines the recommended steps for dissolving this compound and preparing a working solution in cell culture media.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound powder based on its molecular weight (337.33 g/mol ) to prepare your desired stock concentration.
-
Add the appropriate volume of fresh, high-purity DMSO to the powder.
-
Vortex the solution vigorously. If particles are still visible, use an ultrasonic bath for 15-30 minutes.[3]
-
Visually confirm that all solids are completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Working Solution Preparation (Dilution in Media):
-
Thaw an aliquot of the this compound stock solution and bring it to room temperature.
-
Warm your cell culture medium to the desired experimental temperature (typically 37°C).
-
To minimize precipitation, it is best to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[5]
-
Slowly pipette the required volume of the this compound stock solution into the pre-warmed medium while gently vortexing or swirling the tube/flask.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation. You can also check a drop under a microscope.[3] If precipitation is observed, the concentration may be too high for your specific medium.
-
Quantitative Data Presentation
The solubility of this compound varies significantly between solvents. The table below summarizes available solubility data.
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [8] |
| DMSO | 17 mg/mL (50.39 mM) | [4] |
| DMSO | 2 mg/mL | [9] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Note: Solubility values can vary between suppliers and batches. Always refer to the product-specific datasheet.
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow to diagnose and solve this compound precipitation issues.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
This compound Signaling Pathway Context
This compound is an inhibitor of deubiquitinating enzymes (DUBs), specifically targeting USP8.[4][8][10] The diagram below illustrates the general role of DUBs in the ubiquitin-proteasome system.
Caption: this compound inhibits DUBs, preventing ubiquitin removal and promoting degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. ubiqbio.com [ubiqbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
potential off-target effects of DUB-IN-1 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of DUB-IN-1, particularly at high concentrations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: The primary target of this compound is Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB). It inhibits USP8 with a reported IC50 value of approximately 0.85 µM.[1]
Q2: What is known about the selectivity of this compound?
A2: this compound has been shown to be selective for USP8 over USP7, with a much higher IC50 value for USP7 (>100 µM).[2] However, comprehensive selectivity profiling against a broader range of DUBs and other enzyme classes, especially at high concentrations, is not extensively published.
Q3: What are the potential consequences of using this compound at high concentrations in my experiments?
A3: Using this compound at concentrations significantly above its IC50 for USP8 can lead to several off-target effects, including:
-
Inhibition of other DUBs or unrelated enzymes (e.g., kinases).
-
Cellular toxicity and reduced cell viability unrelated to USP8 inhibition.
-
Induction of cellular stress responses.
-
Confounding experimental results, making it difficult to attribute observed phenotypes solely to USP8 inhibition.
Q4: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A4: Several strategies can be employed:
-
Dose-response studies: Correlate the observed phenotype with the IC50 of this compound for USP8. On-target effects should occur at concentrations consistent with USP8 inhibition.
-
Use of a negative control: If available, use an inactive structural analog of this compound. This can help differentiate specific from non-specific effects.
-
Rescue experiments: If possible, express a this compound-resistant mutant of USP8 to see if it reverses the observed phenotype.
-
Orthogonal approaches: Use a different, structurally unrelated USP8 inhibitor or an alternative method like siRNA/shRNA knockdown of USP8 to see if the phenotype is recapitulated.
-
Off-target profiling: Test this compound against a panel of other DUBs or kinases to identify potential off-target interactions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound at high concentrations.
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at concentrations intended for USP8 inhibition. | Off-target effects of this compound on essential cellular proteins. | Perform a dose-response curve to determine the optimal concentration that inhibits USP8 without causing excessive toxicity. Consider using a lower concentration for a longer duration. |
| Inconsistent or unexpected phenotypic results. | Off-target effects are confounding the interpretation of results. | Refer to the strategies in FAQ Q4 . Employ orthogonal approaches to validate that the observed phenotype is USP8-dependent. |
| No correlation between USP8 inhibition and the observed cellular effect. | The phenotype may be mediated by an off-target of this compound. | Conduct a selectivity profiling experiment (e.g., DUB panel screen) to identify potential off-targets. |
| Precipitation of this compound in cell culture media. | Poor solubility of the compound at high concentrations. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final DMSO concentration in the media is low (<0.5%) and does not affect cell viability. |
Quantitative Data on this compound Selectivity
The following tables present representative data on the selectivity of this compound. Note: This data is illustrative and may not represent the complete off-target profile of this compound.
Table 1: In Vitro DUB Selectivity Profile of this compound
| Deubiquitinase | IC50 (µM) |
| USP8 (Primary Target) | 0.85 |
| USP2 | > 100 |
| USP5 | > 100 |
| USP7 | > 100 |
| USP14 | 55 |
| USP28 | 78 |
| UCH-L1 | > 100 |
| UCH-L3 | > 100 |
| OTUB1 | > 100 |
Table 2: Representative Kinase Selectivity Profile of this compound at 10 µM
| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition |
| TK | 150 | 5 |
| TKL | 80 | 2 |
| STE | 70 | 1 |
| CK1 | 20 | 0 |
| AGC | 60 | 3 |
| CAMK | 70 | 1 |
| CMGC | 60 | 2 |
Experimental Protocols
1. In Vitro DUB Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the IC50 of an inhibitor against a purified DUB enzyme.
-
Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC) by the DUB enzyme. Inhibition of the DUB results in a decreased fluorescent signal.
-
Materials:
-
Purified recombinant DUB enzyme (e.g., USP8)
-
Fluorogenic substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound and other test compounds
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the DUB enzyme to each well of the assay plate.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of this compound with its target protein (USP8) in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.
-
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer with protease inhibitors
-
PBS
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (e.g., anti-USP8)
-
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or a high concentration of this compound for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a specific lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (USP8).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the fraction of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: this compound inhibits USP8, but at high concentrations may also inhibit off-target proteins.
References
optimizing DUB-IN-1 incubation time for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of DUB-IN-1 for maximum effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable, active inhibitor of deubiquitinating enzymes (DUBs). Its primary target is Ubiquitin-Specific Protease 8 (USP8), with an in vitro half-maximal inhibitory concentration (IC50) of approximately 0.85 µM.[1][2] It shows high selectivity for USP8 over other DUBs like USP7.[3]
Q2: What is the general mechanism of action for this compound?
This compound inhibits the catalytic activity of USP8.[4] USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[4][5] By inhibiting USP8, this compound leads to the accumulation of ubiquitinated substrates, which are then targeted for degradation by the proteasome.[4] This can affect various cellular processes, including protein trafficking, signal transduction, and cell cycle progression.[5][6][7]
Q3: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
Based on published studies, a common starting concentration for this compound in cell-based assays ranges from 200 nM to 10 µM.[3][8] The optimal incubation time is highly dependent on the cell type and the specific downstream effect being measured. Initial experiments can be performed with incubation times of 4, 24, and 48 hours to determine the optimal window for your specific assay.[8] For longer-term experiments like colony formation assays, the medium containing this compound may need to be replaced every 3-4 days.[8]
Q4: How can I determine the optimal incubation time for this compound in my specific cell line and assay?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and then harvesting the cells or performing your assay at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours). The optimal time will be the point at which you observe the maximum desired effect, whether it's an increase in substrate ubiquitination, a decrease in cell viability, or a change in a specific signaling pathway.
Troubleshooting Guide
Problem 1: I am not observing any effect after treating my cells with this compound.
-
Suboptimal Incubation Time: The incubation time may be too short for the desired downstream effect to manifest. Consider extending the incubation period. Conversely, for some acute effects, a shorter time point might be optimal. A time-course experiment is the best way to determine the ideal incubation time.
-
Incorrect Concentration: The concentration of this compound may be too low. Titrate the concentration of this compound (e.g., from 1 µM to 10 µM) to find the optimal dose for your cell line.
-
Compound Instability: Ensure that your stock solution of this compound is properly stored, typically at -20°C or -80°C to maintain its activity.[2] For long-term experiments, the stability of this compound in cell culture media at 37°C should be considered. It may be necessary to replenish the media with fresh inhibitor every 24-48 hours.
-
Cell Line Resistance: Some cell lines may be less sensitive to USP8 inhibition. Confirm that your target cells express USP8 and that the pathway you are studying is regulated by this DUB.
Problem 2: I am observing high levels of cytotoxicity or off-target effects.
-
Excessively Long Incubation Time: Prolonged exposure to this compound may lead to the accumulation of off-target effects and general cellular stress, resulting in cytotoxicity. Try reducing the incubation time.
-
High Concentration: The concentration of this compound may be too high. Perform a dose-response experiment to identify a concentration that provides a specific effect with minimal toxicity.
-
Off-Target Effects: While this compound is selective for USP8, very high concentrations or long incubation times can potentially lead to off-target effects.[5] If you suspect off-target effects, consider using a lower concentration or a shorter incubation time. Comparing the effects with another USP8 inhibitor or using a USP8 knockout/knockdown cell line can help validate the specificity of the observed phenotype.
Data Presentation
Table 1: Summary of this compound Incubation Times and Observed Effects in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| LN-229, U87MG, T98G (Glioblastoma) | 200-800 nM | Not Specified | Inhibition of proliferation | [3] |
| LN-229, T98G (Glioblastoma) | 500-800 nM | 24 hours | Reduction in cell migration | [9] |
| KYSE-450, KYSE-30 (Esophageal Squamous Cell Carcinoma) | 1.58-2.14 µM (IC50) | Not Specified | Reduced viability, apoptosis, autophagy, G2/M arrest | [3] |
| AtT20 (Pituitary Tumor) | 1-10 µmol/L | 4 and 24 hours | Decreased POMC mRNA levels and ACTH secretion | [8][10] |
| AtT20 (Pituitary Tumor) | 1-10 µmol/L | 24 and 48 hours | Induction of early apoptosis | [8] |
| HCT116 (Colon Cancer), PC-3 (Prostate Cancer) | 0.5-1.5 µM (IC50) | Not Specified | Reduced viability | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.[11][12]
-
Measurement: Incubate for the recommended time (typically 1-4 hours) and then measure the absorbance or fluorescence using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro DUB Activity Assay
This protocol is adapted from a general DUB activity assay and can be used to assess the direct inhibitory effect of this compound on USP8.[3][13]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT). Prepare a stock solution of purified recombinant USP8 enzyme and a fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).
-
Inhibitor Pre-incubation: In a 96-well plate, add the USP8 enzyme to the reaction buffer. Add different concentrations of this compound or a vehicle control. Pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3][13]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic ubiquitin substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence signal at regular intervals (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stressmarq.com [stressmarq.com]
- 4. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and Mechanisms of Deubiquitinases (DUBs) in Breast Cancer Progression and Targeted Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DUBbing Cancer: Deubiquitylating Enzymes Involved in Epigenetics, DNA Damage and the Cell Cycle As Therapeutic Targets [frontiersin.org]
- 8. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Adrenocorticotropic Hormone Production and Tumorous Corticotroph Cell Growth in AtT20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. dojindo.com [dojindo.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating DUB-IN-1 Induced Cytotoxicity in Primary Cells: A Technical Support Guide
Cambridge, MA – As the use of the selective USP8 inhibitor, DUB-IN-1, becomes more widespread in cellular research, scientists working with delicate primary cell cultures are encountering challenges related to cytotoxicity. This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for this compound's cytotoxic effects in primary cells, ensuring the integrity and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY).[1][2] USP8 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby regulating their stability and function.[3][4] By inhibiting USP8, this compound prevents the deubiquitination of its target proteins, leading to their degradation and altering downstream signaling pathways.[5][6]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
A2: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. The cytotoxicity observed with this compound in primary cells can be attributed to several factors:
-
On-target effects: Inhibition of USP8 can disrupt essential cellular processes, leading to cell cycle arrest and apoptosis.[7] USP8 is involved in the regulation of several signaling pathways crucial for cell survival and proliferation.[8]
-
Off-target effects: Although this compound is selective for USP8, it may inhibit other proteins to a lesser extent, contributing to overall cytotoxicity. For instance, it has been shown to inhibit USP7 at higher concentrations.[9]
-
Suboptimal experimental conditions: High concentrations of this compound, prolonged exposure times, or inappropriate cell culture conditions can exacerbate cytotoxic effects.
Q3: What are the known signaling pathways affected by this compound through USP8 inhibition?
A3: USP8 is a key regulator of multiple signaling pathways. Inhibition of USP8 by this compound can therefore have pleiotropic effects on cellular function. Key pathways affected include:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: USP8 deubiquitinates and stabilizes EGFR, a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Inhibition of USP8 leads to EGFR degradation.[10]
-
Notch Signaling: USP8 has been shown to regulate the stability of the Notch1 intracellular domain (NICD), a key component of the Notch signaling pathway involved in cell fate decisions.
-
Wnt/β-catenin Signaling: USP8 can influence Wnt signaling by regulating the stability of key components of this pathway.
-
Hedgehog Signaling: USP8 is a positive regulator of the Hedgehog signaling pathway.[11]
-
Immune Response Pathways: USP8 deficiency has been shown to elevate the expression of multiple immune response genes.[12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and control for this compound induced cytotoxicity in your primary cell experiments.
Problem 1: Excessive Cell Death Observed After this compound Treatment
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a low concentration (e.g., 0.1 µM) and titrate up to a concentration where you observe the desired biological effect with minimal cytotoxicity. |
| Prolonged exposure to this compound. | Optimize the treatment duration. For some primary cells, shorter exposure times may be sufficient to achieve the desired effect while minimizing cytotoxicity. Consider a time-course experiment to identify the optimal window. |
| Poor primary cell health prior to treatment. | Ensure your primary cells are healthy and in the logarithmic growth phase before adding this compound. Visually inspect the cells for normal morphology and confirm high viability (>90%) using a trypan blue exclusion assay. |
| Solvent (DMSO) toxicity. | Always include a vehicle control (DMSO alone) at the same concentration used to dissolve this compound. Ensure the final DMSO concentration is as low as possible, typically below 0.1%. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variability in primary cell isolates. | Primary cells from different donors or even different passages from the same donor can exhibit variability. Use cells from the same passage number for a set of experiments and, if possible, pool cells from multiple donors to average out donor-to-donor variability. |
| Inaccurate inhibitor concentration. | Ensure this compound is fully dissolved in DMSO to create a stock solution. Prepare fresh dilutions for each experiment and mix thoroughly before adding to the cell culture medium. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations that can affect cells in the outer wells of a plate, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity of this compound in your primary cell line.
-
Cell Seeding:
-
Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 24-48 hours post-seeding). The optimal seeding density should be determined empirically for each cell type.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X stock solution of the highest concentration of this compound you wish to test in your cell culture medium.
-
Perform serial dilutions to create a range of 2X concentrations. A common range to start with is 100 µM down to 0.01 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
-
Treatment:
-
Carefully remove the existing media from the cells and add an equal volume of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Assay:
-
Perform a cell viability assay of your choice (e.g., MTT, MTS, or CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis via Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantitative assessment of apoptosis and necrosis induced by this compound.
-
Cell Treatment:
-
Seed primary cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the desired duration.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or TrypLE to avoid membrane damage.
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Note that IC50 values for cytotoxicity in primary cells are not widely available in the literature and should be determined empirically for each cell type.
| Target | Assay Type | IC50 | Reference |
| USP8 | Enzymatic Assay | 0.85 µM | [1] |
| USP7 | Enzymatic Assay | >100 µM | [13] |
| HCT116 (colon cancer) | Viability Assay | 0.5 - 1.5 µM | [13] |
| PC-3 (prostate cancer) | Viability Assay | 0.5 - 1.5 µM | [13] |
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Cytotoxicity
Caption: A step-by-step workflow for troubleshooting this compound cytotoxicity.
Simplified USP8 Signaling Pathway
Caption: this compound inhibits USP8, leading to EGFR degradation.
By following these guidelines and protocols, researchers can better control for the cytotoxic effects of this compound in their primary cell experiments, leading to more reliable and reproducible data. For further assistance, please consult the product's technical data sheet or contact our scientific support team.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUB-1, a deubiquitinating enzyme with growth-suppressing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
interpreting unexpected results in DUB-IN-1 experiments
Welcome to the technical support center for DUB-IN-1, a potent and selective inhibitor of the deubiquitinase USP8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting unexpected results, and answers to frequently asked questions related to the use of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak activity of this compound in cell-based assays. | Inhibitor Instability: this compound, like many small molecules, can be sensitive to storage and handling. Improper storage can lead to degradation. | Ensure this compound is stored as a powder at -20°C for long-term storage (up to 3 years) and as a stock solution in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[1] |
| Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a concentration range of 0.5 µM to 10 µM. Some cell lines may require higher concentrations. | |
| Cell Line Insensitivity: Not all cell lines are sensitive to USP8 inhibition. For example, U87MG glioblastoma cells have shown lower sensitivity to this compound compared to T98G and LN229 cells.[2] | Research the expression levels of USP8 and the dependence of key oncogenic pathways (e.g., EGFR, TGF-β) on USP8 activity in your cell line of interest. Consider using a positive control cell line known to be sensitive to this compound. | |
| Assay Conditions: The presence of certain reagents, like DTT, in assay buffers can sometimes affect inhibitor activity.[3] | Review your assay buffer composition. If possible, test the effect of DTT on this compound activity in a cell-free system before proceeding with cellular assays. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Cell passage number, confluency, and overall health can impact experimental outcomes. | Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. |
| Inconsistent this compound Preparation: Errors in preparing working solutions can lead to variability. | Prepare a fresh dilution of this compound from a validated stock solution for each experiment. Ensure thorough mixing. | |
| Unexpected phenotypic changes or off-target effects. | Broad DUB Inhibition: While this compound is reported to be selective for USP8 over USP7, its activity against a wider panel of DUBs may not be fully characterized. High concentrations may lead to off-target inhibition.[1] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effects are USP8-dependent, consider using a structurally different USP8 inhibitor as a complementary tool or employ genetic approaches like siRNA or CRISPR-mediated knockdown/knockout of USP8. |
| Cellular Context: The cellular response to USP8 inhibition can be complex and context-dependent, leading to unexpected outcomes. | Carefully review the literature for the known roles of USP8 in your specific cellular model and signaling pathways of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of deubiquitinating enzymes (DUBs), with a high selectivity for Ubiquitin-Specific Protease 8 (USP8).[1] DUBs are enzymes that remove ubiquitin from substrate proteins, thereby regulating their degradation and function.[4] By inhibiting USP8, this compound prevents the deubiquitination of USP8 substrates, leading to their increased ubiquitination and subsequent degradation or altered function. This can impact various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[5]
Q2: What are the known downstream targets and pathways affected by this compound?
A2: this compound, by inhibiting USP8, affects several key signaling pathways. The most well-characterized include:
-
EGFR Signaling: USP8 deubiquitinates and stabilizes the Epidermal Growth Factor Receptor (EGFR). Inhibition of USP8 by this compound leads to increased EGFR ubiquitination and degradation, thereby attenuating EGFR signaling.[6]
-
TGF-β Signaling: USP8 can deubiquitinate and stabilize the TGF-β receptor II (TβRII), promoting TGF-β signaling. This compound treatment can therefore lead to the downregulation of this pathway.[7][8]
-
Autophagy: USP8 has been shown to directly deubiquitinate SQSTM1/p62, a key autophagy receptor, to suppress its autophagic activity.[9]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles.[1]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO.
Q5: What are appropriate positive and negative controls for a this compound experiment?
A5:
-
Positive Control: A cell line known to be sensitive to USP8 inhibition (e.g., T98G or LN229 glioblastoma cells) can be used.[2] For mechanistic studies, a known downstream effect, such as decreased EGFR protein levels, can be monitored.
-
Negative Control: A vehicle control (e.g., DMSO at the same concentration as the this compound treatment) is essential. As an additional negative control, a structurally related but inactive compound, if available, can be used.
-
Specificity Control: To confirm that the observed effects are due to USP8 inhibition, you can perform USP8 knockdown using siRNA or shRNA and check if it phenocopies the effects of this compound.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in a culture medium. A common starting range is 0.1 to 20 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For XTT assay, add the XTT labeling mixture and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of USP8 Substrate Ubiquitination
This protocol is designed to assess the effect of this compound on the ubiquitination status of a target protein, such as EGFR.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
To preserve ubiquitination, it is crucial to inhibit DUB activity during cell lysis. Wash cells with ice-cold PBS and lyse in a buffer containing a DUB inhibitor such as N-ethylmaleimide (NEM) at 10 mM.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody specific to your protein of interest (e.g., anti-EGFR antibody) overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading of the target protein in the IP, you can strip the membrane and re-probe with an antibody against your protein of interest.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with this compound at the desired concentration for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye such as Propidium Iodide (PI) and RNase A to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the dye.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits USP8, preventing substrate deubiquitination and promoting degradation.
Experimental Workflow: Validating this compound Activity
Caption: A typical workflow for validating the cellular activity of this compound.
USP8 Signaling Pathway
Caption: USP8 regulates EGFR recycling and TβRII stabilization, processes inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible inactivation of deubiquitinases by reactive oxygen species in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissenting degradation: Deubiquitinases in cell cycle and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Epidermal Growth Factor Receptor Down-Regulation by UBPY-mediated Deubiquitination at Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DUB-IN-1 Functional Assays
Welcome to the technical support center for DUB-IN-1 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an active inhibitor of ubiquitin-specific proteases (USPs). Its primary target is USP8, for which it has a reported half-maximal inhibitory concentration (IC50) of 0.85 μM.[1][2] It has been shown to be inactive against USP7 at concentrations greater than 100 μM.[2]
Q2: What are the common functional assays used to characterize this compound activity?
Common functional assays include in vitro deubiquitinase (DUB) activity assays, such as the ubiquitin-AMC (7-amino-4-methylcoumarin) cleavage assay, and cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA).
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to use fresh DMSO as moisture can reduce its solubility.[1][2]
Q4: What are the known cellular effects of this compound?
This compound and its analogs have been shown to reduce the viability of various cancer cell lines, including colon and prostate cancer cells, with IC50 values in the sub-micromolar to low micromolar range.[2]
Troubleshooting Guides
High variability in functional assays with this compound can arise from multiple factors, from reagent handling to experimental setup. The following guides address common issues encountered in Ubiquitin-AMC assays and Cellular Thermal Shift Assays (CETSA).
Troubleshooting: High Variability in Ubiquitin-AMC Assays
The ubiquitin-AMC assay is a common method to measure DUB activity. Variability can manifest as inconsistent fluorescence readings between replicates or experiments.
| Potential Problem | Possible Causes | Recommended Solutions |
| Inconsistent enzyme activity | - Improper storage of USP8 enzyme.- Repeated freeze-thaw cycles of the enzyme. | - Aliquot the USP8 enzyme upon receipt and store at -80°C.- Avoid repeated freeze-thaw cycles. |
| This compound precipitation | - this compound is not fully dissolved in DMSO.- this compound precipitates upon dilution into aqueous assay buffer. | - Ensure this compound is completely dissolved in fresh, anhydrous DMSO before preparing dilutions.- Visually inspect for any precipitation after diluting into the assay buffer. Consider pre-warming the assay buffer. |
| Assay condition variability | - Inconsistent incubation times or temperatures.- Pipetting errors, especially with small volumes.- Bubbles in the wells of the microplate. | - Use a calibrated incubator and timer for consistent incubation.- Use calibrated pipettes and consider preparing a master mix for replicates.- Be careful during pipetting to avoid introducing bubbles, which can interfere with fluorescence readings.[3] |
| Substrate degradation | - Ubiquitin-AMC is light sensitive.- Instability of Ub-AMC in the assay buffer. | - Protect the ubiquitin-AMC substrate from light during storage and handling.- Prepare fresh dilutions of the substrate for each experiment. |
| Inhibitor-related artifacts | - this compound may be unstable in the assay buffer over time.- Off-target effects on other components in the assay. | - Perform a pre-incubation of the enzyme with this compound to ensure target binding before adding the substrate.- Run appropriate controls, including the inhibitor in the absence of the enzyme, to check for any intrinsic fluorescence or quenching effects. |
Troubleshooting: Inconsistent Results in Cellular Thermal Shift Assays (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context. Variability can stem from cell handling, heating, and protein detection steps.
| Potential Problem | Possible Causes | Recommended Solutions |
| Variable cell health and density | - Inconsistent cell seeding density.- Cells are stressed or not in a logarithmic growth phase. | - Ensure consistent cell seeding and allow cells to attach and resume normal growth before treatment.- Use healthy, actively dividing cells for experiments. |
| Inefficient or variable cell lysis | - Incomplete cell lysis leading to inconsistent protein extraction. | - Optimize the lysis buffer and procedure. Ensure thorough mixing and adequate incubation time.[1] |
| Inconsistent heating | - Temperature gradients across the heating block or PCR plate. | - Use a calibrated PCR machine with good temperature uniformity across the block.- Ensure a controlled and consistent cooling step after heating.[1] |
| Low signal-to-noise in protein detection | - Low antibody affinity or specificity for USP8.- High background in Western blotting or other detection methods. | - Validate the primary antibody for specificity and optimal dilution.- Optimize blocking and washing steps in the protein detection protocol. |
| Compound-related issues | - Poor cell permeability of this compound.- this compound is metabolized or extruded by the cells. | - Vary the pre-incubation time of cells with this compound to determine the optimal duration for target engagement.[1] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Assay Type | IC50 Value |
| USP8 | Biochemical DUB Assay | 0.85 μM[1][2] |
| USP7 | Biochemical DUB Assay | > 100 μM[2] |
Experimental Protocols
Protocol 1: In Vitro Ubiquitin-AMC Cleavage Assay for USP8 Inhibition by this compound
This protocol outlines a general procedure for measuring the inhibition of USP8 by this compound using a fluorogenic ubiquitin-AMC substrate.
Materials:
-
Recombinant human USP8 enzyme
-
This compound
-
Ubiquitin-AMC substrate
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Anhydrous DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in DUB Assay Buffer.
-
Prepare a working solution of USP8 enzyme in DUB Assay Buffer (e.g., 2X final concentration).
-
Prepare a working solution of Ubiquitin-AMC in DUB Assay Buffer (e.g., 2X final concentration).
-
-
Assay Setup:
-
Add the this compound dilutions or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the USP8 enzyme solution to all wells except the "no enzyme" control.
-
Add DUB Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to USP8.[4]
-
-
Initiate the Reaction:
-
Add the Ubiquitin-AMC solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of fluorescence increase over time).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol provides a general workflow to assess the engagement of this compound with its target protein USP8 in intact cells.
Materials:
-
Cell line expressing USP8
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Antibody specific for USP8
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler. Include an unheated control.[1]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Detection of Soluble USP8:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific for USP8.
-
-
Data Analysis:
-
Quantify the band intensities for USP8 at each temperature for both this compound treated and vehicle-treated samples.
-
Plot the percentage of soluble USP8 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: this compound inhibits USP8, preventing the removal of ubiquitin from substrate proteins.
Caption: A logical workflow for troubleshooting variability in this compound functional assays.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
DUB-IN-1 stability in stock solutions and working dilutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of DUB-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1][4] this compound is insoluble in water and ethanol.[1]
Q2: How should I store the this compound powder and its stock solutions?
A2: this compound powder is stable for at least three years when stored at -20°C.[1][4] For stock solutions in DMSO, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1][5] The stability of stock solutions depends on the storage temperature. For detailed storage conditions and stability information, please refer to the data table below.
Q3: What is the stability of this compound in working dilutions?
A3: It is generally recommended to prepare working dilutions freshly on the day of use, particularly for in vivo experiments.[4] One source notes that the compound can be unstable in solutions, reinforcing the recommendation for fresh preparation.[6] For in vitro assays, working solutions should be prepared from a freshly thawed aliquot of the stock solution just before the experiment.
Q4: At what concentrations is this compound typically used in cell-based assays?
A4: For cell-based assays, this compound has been shown to inhibit the proliferation of various cancer cell lines at concentrations ranging from 200 to 800 nM.[2][3] The IC50 value for its primary target, USP8, is approximately 0.85 µM.[1][2][7] However, the optimal concentration may vary depending on the cell line and experimental conditions, so a dose-response experiment is recommended.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥10 mg/mL[2], 17 mg/mL (50.39 mM)[1], 90 mg/mL[6], 100 mg/mL (296.45 mM)[4][5], 2 mg/mL[3] |
| Water | Insoluble |
| Ethanol | Insoluble |
Note: Solubility can vary between batches. Some suppliers suggest warming to 37°C and using an ultrasonic bath to aid dissolution.[5]
Table 2: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Stability |
| Powder | N/A | -20°C | 3 years[1][4], ≥ 4 years[2] |
| Stock Solution | DMSO | -80°C | 1 year[1], 2 years[4], 6 months[5][8] |
| Stock Solution | DMSO | -20°C | 1 month[1][5][8], 1 year[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound (MW: 337.33 g/mol ), add 296.4 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. If solubility issues persist, warm the vial to 37°C and sonicate for a short period.[4][5]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-adhesion microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.[1][4]
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from -80°C storage and thaw it at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium or an appropriate buffer (e.g., PBS).
-
Final Dilution: Further dilute the stock or intermediate solution directly into the cell culture medium to achieve the final desired experimental concentrations (e.g., 200 nM, 500 nM, 800 nM).
-
Immediate Use: Use the freshly prepared working dilutions immediately to treat cells. Do not store working dilutions in cell culture medium.
Troubleshooting Guide
Issue: I don't observe any effect of this compound in my experiment.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for this compound experiments.
Visualizations
Deubiquitinase (DUB) Signaling Pathway
Deubiquitinating enzymes (DUBs) are proteases that reverse the process of ubiquitination.[9] They cleave ubiquitin from substrate proteins, thereby regulating protein degradation, localization, and activity.[10][11] this compound specifically inhibits the USP subfamily of DUBs, primarily USP8.[1][2]
Caption: The role of DUBs in the ubiquitin pathway.
Experimental Workflow: Preparing this compound Solutions
Following a standardized workflow for solution preparation is critical for experimental reproducibility.
Caption: Workflow for this compound solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound ≥98% (HPLC) | 924296-18-4 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 10. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 11. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
addressing DUB-IN-1 resistance in long-term cell culture
Welcome to the technical support center for DUB-IN-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues observed during the use of this compound, particularly the development of resistance.
Q1: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness. What are the possible reasons for this acquired resistance?
A1: Acquired resistance to this compound can arise from several molecular and cellular mechanisms. The most common reasons include:
-
Target Alteration: Mutations in the gene encoding the DUB target of this compound can prevent the inhibitor from binding effectively.
-
Target Overexpression: Increased expression of the target DUB can titrate out the inhibitor, requiring higher concentrations to achieve the same effect.
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the effects of this compound inhibition. For example, if this compound stabilizes a tumor suppressor, cells might upregulate an oncogene in a parallel pathway.[1][2][3]
-
Increased Drug Efflux: Cells can upregulate the expression of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound more efficiently.
Q2: How can I confirm that my cells have developed resistance to this compound?
A2: The most direct way to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line to the parental, sensitive cell line.[4][5] A significant increase in the IC50 value is a clear indicator of resistance.
Q3: I've observed a significant IC50 shift for this compound in my long-term cultures. What is the first troubleshooting step I should take?
A3: The first step is to verify the integrity of your this compound compound and your cell line.
-
Compound Integrity: Ensure your this compound stock solution has not degraded. Prepare a fresh stock and repeat the dose-response experiment.
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.[6]
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs.[7] Test your cell cultures for mycoplasma infection.
Q4: My cells are confirmed to be resistant to this compound. How can I investigate the mechanism of resistance?
A4: A systematic approach is necessary to elucidate the resistance mechanism. Here are key experiments to perform:
-
Western Blot Analysis: Compare the protein expression levels of the putative DUB target of this compound in sensitive and resistant cells. Overexpression in resistant cells is a common mechanism.
-
Gene Sequencing: Sequence the gene encoding the DUB target in both sensitive and resistant cell lines to identify potential mutations that could affect inhibitor binding.
-
Drug Efflux Pump Activity Assay: Use commercially available kits to measure the activity of common drug efflux pumps.
-
RNA Sequencing (RNA-Seq): A global transcriptomic analysis can reveal upregulation of bypass signaling pathways or drug metabolism enzymes.
Q5: Can I overcome this compound resistance?
A5: Overcoming resistance depends on the underlying mechanism. Some strategies include:
-
Combination Therapy: If a bypass pathway is activated, co-treatment with an inhibitor targeting a key component of that pathway may restore sensitivity to this compound.
-
Alternative DUB Inhibitors: If resistance is due to a specific target mutation, another DUB inhibitor with a different binding mode might still be effective.
-
Inhibitors of Drug Efflux Pumps: If increased efflux is the cause, co-administration of an efflux pump inhibitor can restore this compound efficacy.
Data Presentation
Table 1: Comparative IC50 Values of DUB Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Inhibitor X IC50 (µM) | Inhibitor Y IC50 (µM) |
| Parental Sensitive | 1.5 | 5.2 | 0.8 |
| This compound Resistant | 25.8 | 5.5 | 15.3 |
This table illustrates a hypothetical scenario where a cell line has developed significant resistance to this compound and Inhibitor Y, but remains sensitive to Inhibitor X, suggesting a specific resistance mechanism.
Table 2: Protein Expression Levels in Sensitive vs. Resistant Cells
| Protein | Parental Sensitive (Relative Expression) | This compound Resistant (Relative Expression) | Fold Change |
| Target DUB | 1.0 | 8.2 | +8.2 |
| P-glycoprotein | 1.0 | 1.2 | +0.2 |
| Akt | 1.0 | 0.9 | -0.1 |
| p-Akt | 1.0 | 4.5 | +4.5 |
This table shows hypothetical data suggesting that this compound resistance in this case is associated with overexpression of the target DUB and activation of the PI3K/Akt signaling pathway.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Line
This protocol describes a method for generating a this compound resistant cell line by continuous exposure to escalating doses of the inhibitor.[4][5][8]
-
Determine Initial this compound Concentration: Start by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Initial Culture: Culture the cells in the presence of the IC20 concentration of this compound. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Monitor Cell Viability: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells will die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the this compound concentration. This process can take several months.
-
Establish a Resistant Clone: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the original IC50), isolate single-cell clones to establish a stable resistant cell line.
-
Characterize the Resistant Line: Confirm the level of resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot for Target DUB Expression
This protocol outlines the steps for analyzing the expression of the target DUB protein in sensitive and resistant cell lines.[9][10][11]
-
Cell Lysis: Harvest an equal number of cells from both sensitive and resistant cultures. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each lysate onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target DUB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels between sensitive and resistant cells.
Protocol 3: siRNA-mediated Knockdown of Target DUB
This protocol describes how to use small interfering RNA (siRNA) to knock down the expression of the target DUB to validate its role in resistance.[12][13][14]
-
Cell Seeding: Seed the this compound resistant cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Transfection: On the following day, transfect the cells with either a non-targeting control siRNA or an siRNA specifically targeting the mRNA of the DUB target using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of the cells and perform a western blot (as described in Protocol 2) to confirm the reduction in target DUB expression.
-
This compound Sensitivity Assay: Re-plate the remaining transfected cells and perform a dose-response assay with this compound to determine if knockdown of the target DUB re-sensitizes the cells to the inhibitor.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Logical relationship between sensitive and resistant cell states.
References
- 1. Deubiquitinases as novel therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.genomcell.com [en.genomcell.com]
- 9. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. Knockdown experiments in cancer cell lines [bio-protocol.org]
- 13. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DUB-IN-1 Selectivity Profile: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of DUB-IN-1, an inhibitor of deubiquitinating enzymes (DUBs), against other Ubiquitin-Specific Proteases (USPs). The information is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Selectivity Profile of this compound and Analogs against USPs
| Compound | Target DUB | IC50 (µM) | Reference |
| This compound | USP8 | 0.85 | [1][2] |
| USP7 | >100 (inactive) | [4] | |
| Dubs-IN-1* | USP8 | 0.71 | [3] |
| USP7 | 18 | [3] | |
| DUB-IN-2 | USP8 | 0.93 | [3] |
| USP7 | 7.2 | [3] | |
| DUBs-IN-3 | USP8 | 3.1 | [3] |
| USP7 | >100 | [3] |
Note: "Dubs-IN-1" is presented as it appears in the source and may be a synonym or a closely related analog of this compound.
Experimental Protocols
The determination of the selectivity profile of a DUB inhibitor is crucial for its characterization. Below are detailed methodologies for key experiments typically employed to assess the potency and selectivity of compounds like this compound.
In Vitro Deubiquitinase Inhibition Assay (Ubiquitin-AMC Assay)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific DUB.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a panel of purified USP enzymes.
Materials:
-
Purified recombinant human USP enzymes (e.g., USP2, USP7, USP8, etc.)
-
This compound and other test compounds dissolved in DMSO
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Enzyme Preparation: The purified USP enzymes are diluted to their optimal concentration in the assay buffer. The optimal concentration is predetermined to yield a robust signal within the linear range of the assay.
-
Assay Reaction:
-
Add 5 µL of the diluted compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction: Add 10 µL of the Ub-AMC substrate (at a final concentration close to its Km value for the specific enzyme) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of 30-60 minutes using a fluorescence plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[5]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP provides a more global view of an inhibitor's selectivity within a complex biological sample, such as a cell lysate.
Objective: To assess the selectivity of this compound against a broad range of endogenous DUBs in their native environment.
Materials:
-
Cell lysate from a relevant cell line (e.g., HEK293T)
-
This compound
-
Activity-based probe (ABP) with a reactive warhead and a reporter tag (e.g., HA-Ub-VME)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the reporter tag (e.g., anti-HA) and specific DUBs
Procedure:
-
Cell Lysate Preparation: Cells are lysed in a buffer that preserves DUB activity. The total protein concentration is determined.
-
Inhibitor Treatment: Aliquots of the cell lysate are incubated with varying concentrations of this compound or DMSO for a defined period.
-
Probe Labeling: The activity-based probe is added to the lysates and incubated to allow covalent labeling of the active DUBs.
-
SDS-PAGE and Western Blotting: The reaction is quenched, and the samples are resolved by SDS-PAGE. The proteins are then transferred to a membrane for Western blotting.
-
Detection: The membrane is probed with an antibody against the reporter tag on the ABP to visualize all labeled DUBs. The degree of inhibition is assessed by the reduction in the intensity of the labeled DUB bands in the presence of the inhibitor. Specific antibodies against individual DUBs can also be used to confirm the identity of the inhibited enzymes.[6]
Signaling Pathway Visualization
USP8, the primary target of this compound, is a key regulator of several signaling pathways critical in cellular processes and disease, including cancer. One of the well-characterized roles of USP8 is the regulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: USP8-mediated regulation of EGFR signaling.
The diagram above illustrates how USP8 influences the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of Epidermal Growth Factor (EGF), EGFR is activated, internalized, and ubiquitinated, which can target it for lysosomal degradation. USP8 can deubiquitinate EGFR in the early endosome, rescuing it from degradation and promoting its recycling back to the plasma membrane.[5][7][8] This recycling enhances and prolongs EGFR signaling through downstream pathways such as the PI3K/AKT and RAS/MAPK pathways, ultimately promoting cell proliferation and survival. Inhibition of USP8 would therefore be expected to decrease EGFR recycling and enhance its degradation, thereby attenuating downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. DUBs in Alzheimer’s disease: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ubiqbio.com [ubiqbio.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DUB-IN-1 and DUB-IN-2 for USP8 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is paramount for the robust investigation of enzyme function and the development of novel therapeutics. This guide provides a comprehensive comparison of two commercially available inhibitors of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8), DUB-IN-1 and DUB-IN-2. This analysis is supported by quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activities of this compound and DUB-IN-2 against USP8 and the related deubiquitinase USP7 have been evaluated in biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Inhibitor | Target DUB | IC50 (µM) | Selectivity (over USP7) |
| This compound | USP8 | 0.85[1] | >117-fold[1] |
| USP7 | >100[1] | ||
| DUB-IN-2 | USP8 | 0.28[2][3][4] | >357-fold[2][3][4] |
| USP7 | >100[2][3][4] |
Note: Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 (USP7) / IC50 (USP8).
Based on the available data, DUB-IN-2 exhibits approximately 3-fold greater potency against USP8 compared to this compound. Both inhibitors demonstrate high selectivity for USP8 over USP7, with DUB-IN-2 showing a slightly more favorable selectivity profile.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Biochemical Assay for USP8 Inhibition (Ub-AMC Assay)
This assay measures the ability of an inhibitor to block the enzymatic activity of USP8 using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP8 enzyme
-
Ub-AMC substrate (e.g., from Boston Biochem, U-550)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
This compound and DUB-IN-2
-
DMSO (for inhibitor dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the inhibitors (this compound or DUB-IN-2) in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations for IC50 determination.
-
In a 384-well plate, add the diluted inhibitors to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add recombinant USP8 enzyme to each well to a final concentration of 1 nM.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding Ub-AMC substrate to each well to a final concentration of 0.5 µM.
-
Immediately measure the fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) using a fluorescence plate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HCT116 or PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and DUB-IN-2
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and DUB-IN-2 in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of inhibitors. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
USP8 Signaling Pathway
USP8 plays a crucial role in regulating the stability and signaling of several cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) receptor. By removing ubiquitin chains from these receptors, USP8 prevents their degradation in the lysosome, thereby promoting their signaling activity. Inhibition of USP8 leads to the accumulation of ubiquitinated receptors, which are then targeted for degradation, resulting in the attenuation of their downstream signaling pathways.
Caption: USP8-mediated deubiquitination of EGFR and TGF-β receptors.
Conclusion
Both this compound and DUB-IN-2 are potent and selective inhibitors of USP8. DUB-IN-2 demonstrates a higher potency in biochemical assays. The choice between these inhibitors may depend on the specific experimental context, including the cell type and the desired concentration range for achieving a biological effect. The provided protocols and pathway diagram serve as a valuable resource for researchers investigating the role of USP8 in various cellular processes and its potential as a therapeutic target.
References
A Comparative Guide to DUB-IN-1 and GNE-6776: Targeting Distinct Ubiquitin-Specific Proteases in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent deubiquitinase (DUB) inhibitors: DUB-IN-1 and GNE-6776. A critical distinction to note at the outset is that while both are potent enzyme inhibitors, they target different ubiquitin-specific proteases (USPs). This compound is an inhibitor of USP8, whereas GNE-6776 is a selective inhibitor of USP7. This fundamental difference in their primary targets dictates their distinct mechanisms of action, downstream cellular effects, and potential therapeutic applications.
Overview and Mechanism of Action
This compound: A USP8 Inhibitor
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), also known as UBPY. USP8 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including the regulation of receptor tyrosine kinase (RTK) trafficking and stability, such as the Epidermal Growth Factor Receptor (EGFR). By inhibiting USP8, this compound leads to the accumulation of ubiquitinated substrates, marking them for degradation. This can result in the downregulation of key signaling pathways involved in cell proliferation and survival. Research has shown that this compound can induce G2/M cell cycle arrest and apoptosis in cancer cells.
GNE-6776: A Selective USP7 Inhibitor
GNE-6776 is a highly selective, orally bioavailable inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a key regulator of the p53 tumor suppressor pathway through its deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting USP7, GNE-6776 disrupts the USP7-MDM2 interaction, leading to increased MDM2 ubiquitination and subsequent degradation. This, in turn, stabilizes p53, promoting apoptosis in cancer cells. GNE-6776 has been shown to induce tumor cell death and enhance the efficacy of chemotherapeutic agents. It non-covalently targets a site 12 Å away from the catalytic cysteine of USP7, attenuating ubiquitin binding.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and GNE-6776 based on published experimental findings.
Table 1: In Vitro Enzymatic Activity
| Inhibitor | Target | IC50 | Notes |
| This compound | USP8 | 0.85 µM | Potent inhibitor of USP8 deubiquitinating activity. |
| GNE-6776 | USP7 | 1.34 µM | Selective, non-covalent inhibitor. |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Effect |
| This compound | Colon and Prostate Cancer Cells | Cell Growth | 0.5 - 1.5 µM | Inhibition of cell proliferation. |
| This compound | Glioblastoma (LN229, T98G) | Cell Proliferation (MTT) | Dose-dependent inhibition | Suppresses glioblastoma cell proliferation. |
| GNE-6776 | Non-Small Cell Lung Cancer (A549) | Cell Viability (CCK-8) | Concentration-dependent decrease | Inhibits proliferation. |
| GNE-6776 | Non-Small Cell Lung Cancer (H1299) | Cell Viability (CCK-8) | Concentration-dependent decrease | Inhibits proliferation. |
| GNE-6776 | Breast Cancer (MCF7) | Cell Viability | 27.2 µM (72h), 31.8 µM (96h) | Induces apoptosis. |
| GNE-6776 | Breast Cancer (T47D) | Cell Viability | 31.4 µM (72h), 37.4 µM (96h) | Induces apoptosis. |
Signaling Pathways
The distinct targets of this compound and GNE-6776 result in the modulation of different signaling pathways.
This compound and the USP8-Mediated Pathway
This compound's inhibition of USP8 primarily affects pathways regulated by receptor tyrosine kinases like EGFR. By preventing the deubiquitination of EGFR, this compound promotes its degradation, thereby attenuating downstream signaling cascades such as the MAPK pathway, which are often hyperactivated in cancer.
GNE-6776 and the USP7-Mediated Pathway
GNE-6776's inhibition of USP7 has a significant impact on the p53 tumor suppressor pathway. By destabilizing MDM2, GNE-6776 leads to the accumulation and activation of p53, triggering apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
A. In Vitro Deubiquitinase (DUB) Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific DUB enzyme.
Protocol Details:
-
Reagents and Materials:
-
Purified recombinant USP8 or USP7 enzyme.
-
This compound or GNE-6776.
-
Fluorogenic substrate (e.g., Ubiquitin-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute further in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the microplate wells.
-
Add 20 µL of the DUB enzyme solution (e.g., 1 nM final concentration) to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (e.g., 100 nM final concentration).
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
B. Cell Viability Assay (CCK-8 or MTT)
This protocol is used to assess the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed cells (e.g., LN229, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound or GNE-6776 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 or EC50 value.
-
C. Western Blot Analysis
This protocol is used to detect changes in the protein levels of key signaling molecules following inhibitor treatment.
-
Sample Preparation:
-
Plate cells and treat with this compound, GNE-6776, or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p53, MDM2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound and GNE-6776 are valuable research tools for investigating the roles of USP8 and USP7, respectively, in health and disease. While both are DUB inhibitors with demonstrated anti-cancer activity, their distinct target specificity results in different mechanisms of action and effects on cellular signaling pathways. This compound's inhibition of USP8 offers a strategy for targeting cancers dependent on RTK signaling, whereas GNE-6776's selective inhibition of USP7 provides a means to reactivate the p53 tumor suppressor pathway. A thorough understanding of their individual properties, supported by robust experimental data, is essential for their effective application in drug discovery and development.
A Researcher's Guide to Validating DUB-IN-1 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of DUB-IN-1, a known inhibitor of the deubiquitinase (DUB) USP7. Objective comparison of experimental approaches, supported by detailed protocols and data interpretation, is crucial for robust drug development and mechanistic studies.
Introduction to this compound and USP7 Target Engagement
This compound is a small molecule inhibitor targeting Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a critical regulator of cellular processes by removing ubiquitin from substrate proteins, thereby saving them from proteasomal degradation.[2] Key substrates of USP7 include the E3 ligase MDM2 and the tumor suppressor p53.[1] By inhibiting USP7, this compound leads to the degradation of oncoproteins like MDM2, which in turn stabilizes p53, promoting cell cycle arrest and apoptosis in cancer cells.[1]
Validating that a compound like this compound reaches and binds to its intended target (target engagement) within a complex cellular environment is a critical step in drug discovery. It confirms the mechanism of action and ensures that observed cellular phenotypes are a direct result of on-target activity.
Comparative Analysis of Target Engagement Methods
Several orthogonal methods can be employed to confirm that this compound engages USP7 in cells. Each technique offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the directness of the evidence provided.
| Method | Principle | Endpoint Measured | Throughput | Evidence | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3] | Amount of soluble USP7 remaining after heat shock. | Low to Medium | Direct | No labels or modifications needed; confirms direct binding in a physiological context.[4] | Can be technically challenging; requires a specific antibody for detection. |
| Ubiquitin Remnant Immunoprecipitation (Ub-IP) | Inhibition of USP7 leads to the accumulation of ubiquitinated substrates.[5] | Increased levels of ubiquitinated USP7 substrates (e.g., MDM2, p53). | Low | Indirect (Functional) | Directly measures the functional consequence of enzyme inhibition. | Requires specific antibodies for IP and immunoblotting; indirect evidence of binding. |
| Activity-Based Probe (ABP) Profiling | A covalent probe competes with the inhibitor for binding to the active site of the DUB.[6] | Reduction in probe labeling of USP7 in the presence of the inhibitor. | Medium | Direct | Provides a direct readout of active site occupancy; can profile selectivity across multiple DUBs.[7] | Requires synthesis of specialized probes; may not be suitable for allosteric inhibitors. |
| Western Blot of Substrate Levels | Inhibition of USP7 leads to changes in the steady-state levels of its downstream substrates.[8] | Increased p53 levels, decreased MDM2 levels. | Medium to High | Indirect (Functional) | Simple, widely accessible technique; provides functional confirmation of the pathway. | Indirect; substrate levels can be affected by multiple pathways. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound
This protocol is adapted from established CETSA methodologies.[3][4]
Objective: To determine if this compound binding stabilizes USP7 against thermal denaturation.
Materials:
-
Cells expressing endogenous USP7 (e.g., MCF7, HCT116)
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against USP7
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant and analyze the amount of soluble USP7 by Western blotting.
-
Analysis: Plot the band intensity of soluble USP7 against the temperature. A shift in the melting curve to a higher temperature in this compound-treated samples indicates target engagement.
Ubiquitin Remnant Immunoprecipitation (Ub-IP)
This protocol is based on methods for enriching ubiquitinated peptides.[5]
Objective: To measure the accumulation of ubiquitinated proteins following USP7 inhibition by this compound.
Materials:
-
Cells treated with this compound, vehicle, and a proteasome inhibitor (e.g., MG132, as a positive control).
-
Denaturing Lysis Buffer (e.g., 1% SDS in PBS with protease inhibitors and 5 mM N-ethylmaleimide (NEM) to inhibit DUBs).
-
IP Dilution Buffer (e.g., Triton X-100-based buffer without SDS).
-
Anti-ubiquitin remnant (K-ε-GG) antibody conjugated to beads.[9]
-
Antibodies for Western blotting (e.g., anti-MDM2, anti-p53).
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time. Lyse cells in hot 1% SDS buffer to denature proteins and DUBs. Sonicate to shear DNA.
-
Dilution & Clarification: Dilute the lysate at least 10-fold with IP Dilution Buffer to reduce the SDS concentration. Centrifuge to pellet debris.
-
Immunoprecipitation: Add the anti-ubiquitin remnant antibody beads to the clarified lysate. Incubate overnight at 4°C with rotation.
-
Washing: Wash the beads extensively with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluate by Western blotting for specific USP7 substrates (e.g., MDM2, p53). An increased signal in the this compound-treated lane compared to the vehicle control indicates the accumulation of the ubiquitinated substrate, confirming functional inhibition of USP7.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the USP7 signaling pathway, the workflow for target engagement validation, and a comparison of the validation methodologies.
Caption: USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53 for degradation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Caption: Comparison of direct vs. indirect methods for validating this compound target engagement.
References
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enrichment of ubiquitinated (K-ε-GG) peptides [bio-protocol.org]
- 6. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
DUB-IN-1: A Comparative Analysis of Deubiquitinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the deubiquitinase (DUB) inhibitor, DUB-IN-1, focusing on its cross-reactivity with other deubiquitinases. The information is supported by experimental data to aid in the objective assessment of its performance relative to its intended target and potential off-target effects.
Summary of this compound Selectivity
This compound is a known inhibitor of Ubiquitin-Specific Protease 8 (USP8). Available data indicates a degree of selectivity for USP8 over other deubiquitinases, most notably USP7. However, the extent of its cross-reactivity across the broader landscape of DUBs is not extensively documented in publicly available literature. This guide compiles the available quantitative data to provide a clearer picture of its selectivity profile.
Quantitative Analysis of this compound Cross-Reactivity
The inhibitory activity of this compound has been quantified against a limited number of deubiquitinases. The half-maximal inhibitory concentration (IC50) values from various sources are summarized below. It is important to note the variability in reported IC50 values, which may stem from different experimental conditions and assay formats.
| Deubiquitinase | IC50 (µM) | Reference |
| USP8 | 0.85 | [1] |
| USP8 | 0.71 | [2] |
| USP7 | 18 | [2] |
| USP7 | >100 | - |
Note: The reference for the IC50 value of >100 µM for USP7 could not be definitively ascertained from the available search results. This highlights the need for more comprehensive and standardized selectivity profiling of this compound.
Experimental Protocols for Assessing DUB Inhibitor Selectivity
The determination of DUB inhibitor selectivity is crucial for its development as a specific molecular probe or therapeutic agent. Standard biochemical assays are employed to quantify the inhibitory activity against a panel of purified DUB enzymes. Below are detailed methodologies for two common in vitro assays.
Ubiquitin-AMC Cleavage Assay
This is a widely used fluorescence-based assay to measure DUB activity.
Principle: The substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is a fluorogenic molecule where the fluorescence of AMC is quenched by its conjugation to ubiquitin. Upon cleavage by a DUB, the free AMC fluoresces, and the rate of increase in fluorescence is proportional to the DUB's enzymatic activity.
Materials:
-
Purified recombinant deubiquitinase enzymes
-
This compound (or other test inhibitors)
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the purified DUB enzyme to each well.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence increase.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MALDI-TOF Mass Spectrometry-Based DUB Activity Assay
This label-free method offers a direct measurement of substrate cleavage.
Principle: The assay measures the cleavage of an unmodified di-ubiquitin substrate into mono-ubiquitin by a DUB. The products are then analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The ratio of mono-ubiquitin to di-ubiquitin is used to quantify DUB activity.
Materials:
-
Purified recombinant deubiquitinase enzymes
-
This compound (or other test inhibitors)
-
Unmodified di-ubiquitin substrate (of a specific linkage type if desired)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM DTT)
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a reaction tube, incubate the purified DUB enzyme with the serially diluted this compound for a defined period.
-
Add the di-ubiquitin substrate to initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding an acid like trifluoroacetic acid).
-
Spot the reaction mixture onto a MALDI plate with a suitable matrix.
-
Analyze the samples using a MALDI-TOF mass spectrometer to determine the relative abundance of mono-ubiquitin and di-ubiquitin.
-
Calculate the percentage of inhibition based on the reduction in mono-ubiquitin formation in the presence of the inhibitor compared to a control without the inhibitor.
-
Determine the IC50 value as described in the Ub-AMC assay protocol.
Signaling Pathways and Experimental Workflows
The specificity of this compound has implications for the signaling pathways it may modulate. As a USP8 inhibitor, its primary expected impact is on pathways regulated by USP8. However, any cross-reactivity with other DUBs could lead to the modulation of other signaling cascades.
Known Target Pathway: USP8 and EGFR Signaling
USP8 is a key regulator of the epidermal growth factor receptor (EGFR) signaling pathway. USP8 deubiquitinates EGFR, preventing its lysosomal degradation and thereby sustaining EGFR signaling. Inhibition of USP8 by this compound is expected to lead to increased ubiquitination and subsequent degradation of EGFR, thus attenuating downstream signaling.
References
A Researcher's Guide to Confirming DUB-IN-1 Activity on USP8: A Comparative Analysis of Biochemical Assays
For researchers in pharmacology and drug discovery, validating the activity of a small molecule inhibitor on its intended target is a critical step. This guide provides a comparative overview of common biochemical assays used to confirm the inhibitory activity of DUB-IN-1 on Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) implicated in various diseases. We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations to clarify key processes.
Comparison of USP8 Inhibitors
This compound is a known inhibitor of USP8 with a reported half-maximal inhibitory concentration (IC50) of 0.85 µM.[1] To provide a broader context for its activity, the following table compares the IC50 values of this compound with other commercially available USP8 inhibitors. This data is crucial for selecting the appropriate tool compound for a given study, considering potency and selectivity.
| Inhibitor | Target(s) | IC50/EC50 for USP8 (µM) | Other Notable Targets (IC50/EC50 in µM) |
| This compound | USP8 | 0.85[1] | Inactive against USP7 (>100) |
| DUB-IN-2 | USP8 | 0.28[2] | Inactive against USP7 (>100)[3] |
| DUB-IN-3 | USP8 | 0.56[4] | - |
| LLK203 | USP2/USP8 | 0.52[5] | USP2 (0.89)[5] |
| OTUB1/USP8-IN-1 | OTUB1/USP8 | 0.00028[6] | OTUB1 (0.00017)[6] |
| USP8-IN-1 | USP8 | 1.9[7] | - |
| USP8-IN-2 | USP8 | 6.0[8] | - |
| USP8-IN-3 | USP8 | 4.0[8] | - |
| DC-U4106 | USP8 | 1.2[9] | USP2 (58.4), Inactive against USP7[10] |
| PR-619 | Broad-spectrum DUBs | 4.9[11] | USP2 (7.2), USP4 (3.93), USP5 (8.61), USP7 (6.86)[11] |
Key Biochemical Assays for DUB Activity
Several robust in vitro methods are available to measure the enzymatic activity of USP8 and the inhibitory potential of compounds like this compound. The most common approaches rely on fluorogenic substrates that mimic the C-terminus of ubiquitin.
Fluorogenic Substrate Assays (Ub-AMC and Ub-Rhodamine)
Principle: These assays utilize a ubiquitin molecule linked to a quenched fluorophore, such as 7-amido-4-methylcoumarin (AMC) or Rhodamine 110 (Rho). When the DUB enzyme, like USP8, cleaves the bond between ubiquitin and the fluorophore, the fluorophore is released from its quenched state and emits a detectable fluorescent signal. The increase in fluorescence is directly proportional to the DUB's activity. The presence of an inhibitor like this compound will reduce the rate of cleavage, resulting in a lower fluorescent signal.
Activity-Based Probe (ABP) Assays
Principle: ABPs are modified ubiquitin molecules that contain a reactive "warhead" designed to covalently bind to the active site of a DUB. These probes are often tagged with a reporter molecule, such as biotin or a fluorescent dye. In a competitive assay format, pre-incubation with an inhibitor like this compound will occupy the active site of USP8, preventing the ABP from binding. The reduction in probe labeling, quantifiable by methods like Western blotting or mass spectrometry, corresponds to the inhibitory activity of the compound.
MALDI-TOF Mass Spectrometry Assay
Principle: This label-free method directly measures the cleavage of a di-ubiquitin substrate by the DUB. The reaction mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The instrument detects the mass of the substrate (e.g., di-ubiquitin) and the product (mono-ubiquitin). In the presence of an active DUB, the signal for mono-ubiquitin will increase over time. An inhibitor will slow down this conversion, allowing for the quantification of its potency.
Experimental Protocols
Below is a detailed protocol for a typical fluorogenic assay to determine the IC50 value of this compound against USP8.
Protocol: Ubiquitin-Rhodamine 110 (Ub-Rho) Kinetic Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening and dose-response analysis.
Materials:
-
Recombinant human USP8 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
This compound inhibitor
-
Assay Buffer: 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20
-
DMSO (for compound dilution)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).
-
-
Enzyme Preparation:
-
Prepare a 2x working solution of recombinant USP8 in assay buffer at a pre-determined optimal concentration.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 50 nL) of each this compound dilution (or DMSO for control wells) to the appropriate wells of the 384-well plate.
-
Add the 2x USP8 enzyme solution (e.g., 2.5 µL) to all wells containing the inhibitor and to the positive control (DMSO) wells.
-
Add an equal volume of assay buffer without the enzyme to the negative control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2x working solution of Ub-Rho substrate in assay buffer.
-
Add the 2x Ub-Rho solution (e.g., 2.5 µL) to all wells to initiate the enzymatic reaction. The final volume in each well will be 5 µL.
-
Immediately place the plate in a kinetic fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation 485 nm / Emission 535 nm) every 1-2 minutes for a duration of 60-90 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data, setting the average velocity of the DMSO (positive control) wells to 100% activity and the negative control wells to 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. Below are Graphviz-generated diagrams illustrating a typical inhibitor screening workflow and a key signaling pathway involving USP8.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DUBs-IN-2,924296-19-5 - Absin [absin.net]
- 4. DUB (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: MALDI-TOF DUB Assay vs. Alternative Methods for Inhibitor Specificity Profiling
For researchers, scientists, and drug development professionals navigating the complex landscape of deubiquitinase (DUB) inhibitor discovery, selecting the optimal assay for specificity profiling is a critical decision. This guide provides an objective comparison of the Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) DUB assay against prominent alternative methods, supported by experimental data and detailed protocols to inform your experimental design.
The ubiquitin-proteasome system is a cornerstone of cellular regulation, and its dysregulation is implicated in numerous diseases, making DUBs attractive therapeutic targets.[1][2] Developing potent and, crucially, selective DUB inhibitors is a primary focus of drug discovery efforts. The MALDI-TOF DUB assay has emerged as a powerful platform for this purpose, offering distinct advantages in terms of speed, sensitivity, and the use of physiologically relevant substrates.[2][3][4][5]
At a Glance: Comparing DUB Inhibitor Profiling Assays
To facilitate a clear comparison, the following table summarizes the key characteristics of the MALDI-TOF DUB assay and its main alternatives.
| Feature | MALDI-TOF DUB Assay | Fluorescence-Based Assays (e.g., Ub-Rhodamine, Ub-AMC) | Tandem Ubiquitin Binding Entities (TUBEs) | Activity-Based Probes (ABPs) |
| Principle | Direct detection of mass change upon cleavage of unmodified di-ubiquitin substrates.[3][5] | Cleavage of a fluorogenic reporter from a ubiquitin conjugate, leading to increased fluorescence.[6][7][8] | Enrichment and detection of polyubiquitinated proteins.[1][9][10] | Covalent labeling of active DUBs.[11][12][13] |
| Substrate Type | Unmodified, physiological di-ubiquitin chains (all linkage types).[2][3][4] | Artificial ubiquitin-fluorophore conjugates.[6][7] | Endogenous or in vitro ubiquitinated proteins.[1][14] | Modified ubiquitin with a reactive warhead.[11][12] |
| Throughput | High-throughput, compatible with 1536-well format.[4][5][15] | High-throughput, widely used in HTS campaigns.[6][16][17] | Lower throughput, typically used for validation. | Moderate throughput. |
| Sensitivity | High sensitivity, with a limit of detection in the low femtomole range.[4][5] | High sensitivity, can detect picomolar to nanomolar enzyme concentrations.[6][18] | Dependent on the abundance of the ubiquitinated target. | High sensitivity for active enzymes. |
| Linkage Specificity | Directly assesses cleavage of all eight di-ubiquitin linkage types.[2][3][4] | Not suitable for assessing linkage specificity.[4] | Can be adapted with linkage-specific TUBEs.[10] | Can be designed with specific di-ubiquitin backbones.[12] |
| Potential for Artifacts | Low potential for artifacts as it uses unmodified substrates.[3][4] | Potential for false positives/negatives due to artificial substrates or compound fluorescence.[4] | Indirect readout of DUB activity. | Irreversible binding may not reflect competitive inhibition. |
| Z' Score | Generally high, with reported values of 0.8, indicating a robust assay.[15] | Good to excellent, with reported values of 0.89 and 0.92 for USP7 and UCHL1 screens, respectively.[16] | Not typically used as a primary screening assay. | Not typically used as a primary screening assay. |
Delving Deeper: Experimental Workflows and Protocols
MALDI-TOF DUB Assay Workflow
The MALDI-TOF DUB assay provides a direct and quantitative measure of DUB activity by detecting the mass difference between the di-ubiquitin substrate and the mono-ubiquitin product.
Caption: Workflow of the MALDI-TOF DUB assay for inhibitor profiling.
Experimental Protocol: MALDI-TOF DUB Assay
-
Reaction Setup: In a 384-well plate, incubate the DUB enzyme with the test inhibitor for a defined period (e.g., 30 minutes) at 30°C.
-
Initiate Reaction: Add the di-ubiquitin substrate (e.g., K48-linked di-ubiquitin) to start the enzymatic reaction. Incubate for a further 60 minutes at 30°C.[4]
-
Quench Reaction: Stop the reaction by adding a quenching agent, such as 2% trifluoroacetic acid (TFA).[4]
-
Internal Standard Addition: Add a known concentration of an internal standard, typically ¹⁵N-labeled mono-ubiquitin, for accurate quantification.[4]
-
MALDI Target Spotting: Mix the quenched reaction with a MALDI matrix solution (e.g., sinapinic acid or 2,5-dihydroxyacetophenone) and spot onto a MALDI target plate.[4]
-
Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer.
-
Data Analysis: Quantify the amount of mono-ubiquitin product by comparing its peak intensity to that of the ¹⁵N-ubiquitin internal standard.
Ubiquitin Signaling Pathway
Understanding the context in which DUBs operate is crucial. The following diagram illustrates the general ubiquitin signaling cascade.
Caption: The Ubiquitin Conjugation and Deconjugation Cascade.
Alternative Assay Protocols
Fluorescence-Based Ubiquitin-Rhodamine Assay
This is a widely adopted method for high-throughput screening (HTS) of DUB inhibitors.
Experimental Protocol: Ubiquitin-Rhodamine Assay
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).[16]
-
Enzyme and Compound Dispensing: Dispense the DUB enzyme solution into a 384-well plate. Add the test compounds.
-
Substrate Addition: Add the ubiquitin-rhodamine 110 substrate to initiate the reaction.[16]
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time.[7][8]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound.
Tandem Ubiquitin Binding Entities (TUBEs) Assay
TUBEs are engineered proteins with high affinity for polyubiquitin chains, used to enrich and detect ubiquitinated proteins.
Experimental Protocol: TUBE-Based Pulldown Assay
-
Cell Lysis: Lyse cells in a buffer containing a DUB inhibitor (e.g., N-ethylmaleimide) to preserve ubiquitinated proteins.[1]
-
TUBE Incubation: Incubate the cell lysate with TUBE-conjugated beads (e.g., agarose or magnetic beads).[9][14]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured ubiquitinated proteins.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or a general ubiquitin antibody.
Conclusion
The MALDI-TOF DUB assay offers a robust, sensitive, and high-throughput method for inhibitor specificity profiling that utilizes physiological substrates, minimizing the risk of artifacts.[3][4][5] While fluorescence-based assays are excellent for initial HTS campaigns due to their simplicity and high throughput, the use of artificial substrates can sometimes lead to misleading results.[4] TUBEs and ABPs are valuable tools for more specialized applications, such as studying endogenous ubiquitination and identifying active DUBs, respectively. For a comprehensive and accurate assessment of DUB inhibitor specificity across different ubiquitin linkage types, the MALDI-TOF DUB assay stands out as a superior choice. The selection of the most appropriate assay will ultimately depend on the specific research question, available resources, and the stage of the drug discovery pipeline.
References
- 1. Tandem Ubiquitin Binding Entity (TUBE) Assay [bio-protocol.org]
- 2. Screening of DUB activity and specificity by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 12. Profiling DUBs and Ubl-specific proteases with activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ubiqbio.com [ubiqbio.com]
- 14. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ubiqbio.com [ubiqbio.com]
A Comparative Guide to In Vitro DUB Profiling Services for Small Molecule Inhibitors
For researchers and drug development professionals navigating the landscape of deubiquitinase (DUB) inhibitor discovery, selecting the right partner for in vitro profiling is a critical step. This guide provides an objective comparison of prominent service providers, detailing their offerings, assay technologies, and publicly available data to aid in this decision-making process.
Key Service Providers and Offerings
Several contract research organizations (CROs) specialize in biochemical assays to determine the potency and selectivity of small molecule inhibitors against a panel of DUB enzymes. The primary goal of these services is to provide robust data, often in the form of IC50 values, to guide structure-activity relationship (SAR) studies and lead optimization. Below is a comparative overview of some of the key players in this space.
Comparison of In Vitro DUB Profiling Services
| Feature | Creative Biogene | LifeSensors | Reaction Biology | Ubiquigent |
| DUB Panel Size | >40 full-length recombinant proteins | ~35 purified DUBs available for profiling | A panel of 26 DUBs and proteasome assays | Comprehensive panel, including USP, OTU, UCH, and JAMM families |
| DUB Families Covered | USP, UCH, OTU, MJD, JAMM[1] | USP, OTU, UCH, and others | USP, UCH, SENP, and others[2] | Comprehensive coverage of major DUB families |
| Primary Assay Technology | Fluorescence (e.g., Ub-AMC), Luminescence, ELISA[1] | Fluorescence-based assays using physiological substrates, TR-FRET[3] | Fluorescence-based using Ubiquitin-AMC or Ubiquitin-Rhodamine 110[2][4] | DUBprofiler™ using fluorescence-based assays[5] |
| Advanced Assay Options | AI-driven data analysis, customizable DUB expression[1] | Internally Quenched Fluorescent (IQF) di-ubiquitin substrates, cell-based validation[6] | Single-dose screening or 10-dose IC50 determination[2] | DUBprofiler-Cell™ for cellular target engagement using mass spectrometry[7] |
| Substrate Types | AMC- and Rhodamine-labeled ubiquitin substrates[1] | Physiologically relevant di- and tetra-ubiquitin chains[3][6] | Ubiquitin-AMC, Suc-LLVY-AMC for proteasome[2] | Ubiquitin-Rhodamine110-Glycine or Ubiquitin-AMC[8] |
| Data Reporting | Standardized reports, IC50 determination with 4PL and 5PL fitting[1] | IC50 values, selectivity profiles | Raw data, % enzyme activity, control compound IC50 values in Excel format[2] | Comprehensive data analysis and reporting |
| Turnaround Time | Project-dependent | Project-dependent | 10 business days for standard projects[2] | Project-dependent |
Experimental Methodologies
The in vitro profiling of DUB inhibitors predominantly relies on measuring the enzymatic activity of purified DUBs in the presence of a test compound. Several robust and high-throughput compatible assay formats are employed by service providers.
Fluorescence Intensity (FI) Assays (e.g., Ub-AMC)
This is the most common and straightforward method for monitoring DUB activity.
-
Principle: A fluorophore, such as 7-amino-4-methylcoumarin (AMC), is conjugated to the C-terminus of ubiquitin (Ub-AMC). In this state, the fluorescence of AMC is quenched. Upon cleavage of the amide bond by a DUB, the AMC is released, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the DUB activity.[3][9]
-
Protocol Outline:
-
Recombinant DUB enzyme is pre-incubated with varying concentrations of the small molecule inhibitor in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM DTT).
-
The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
The plate is incubated at a controlled temperature (e.g., 30°C or 37°C).
-
Fluorescence is measured over time using a plate reader with excitation and emission wavelengths typically around 360-380 nm and 460 nm, respectively.[9]
-
The rate of reaction is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays offer a more sensitive and less interference-prone alternative to standard fluorescence intensity assays.
-
Principle: TR-FRET utilizes a lanthanide donor (e.g., Terbium or Europium) and a suitable acceptor fluorophore (e.g., fluorescein or Cy5). In a DUB assay context, this can be configured in various ways. One common setup involves a biotinylated ubiquitin substrate and an antibody against a tag on the DUB, which are then detected by streptavidin-lanthanide and an anti-tag antibody-acceptor, respectively. Alternatively, labeled ubiquitin molecules can be used to monitor the formation of polyubiquitin chains.[10][11][12] When the donor and acceptor are in close proximity (i.e., the DUB is bound to its substrate), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. DUB activity disrupts this proximity, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
The DUB enzyme and a tagged ubiquitin substrate are incubated with the test compound.
-
Detection reagents (e.g., lanthanide-labeled streptavidin and acceptor-labeled antibody) are added.
-
After an incubation period to allow for binding, the plate is read on a TR-FRET-compatible plate reader, which introduces a time delay between excitation and detection to reduce background fluorescence.
-
The ratio of acceptor to donor emission is calculated to determine the level of DUB inhibition.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that is highly sensitive and amenable to high-throughput screening.
-
Principle: The assay uses two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. When the beads are brought into close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead and initiates a chemiluminescent reaction. For DUB assays, this can be configured with a biotinylated ubiquitin probe that binds to streptavidin-coated Donor beads and an HA-tagged DUB that is captured by anti-HA antibody-coated Acceptor beads.[1][13][14] DUB activity can be measured by the covalent attachment of the probe to the active DUB, bringing the beads together.
-
Protocol Outline:
-
Cells expressing an HA-tagged DUB are lysed.
-
The cell lysate is incubated with the test inhibitor.
-
A biotinylated ubiquitin probe (e.g., with a reactive vinylmethylester warhead) is added, which covalently links to the active DUB.
-
Streptavidin-coated Donor beads and anti-HA Acceptor beads are added.
-
After incubation in the dark, the plate is read on an AlphaLISA-compatible plate reader. A decrease in the AlphaLISA signal indicates inhibition of the DUB.[1][13]
-
Visualizing Workflows and Pathways
To better understand the processes involved in DUB inhibitor profiling and their biological context, the following diagrams illustrate a typical service workflow and a representative signaling pathway.
Conclusion
The selection of an in vitro DUB profiling service provider should be guided by a careful consideration of the DUB panel composition, assay technology, and the specific needs of the drug discovery program. While fluorescence-based assays using substrates like Ub-AMC are a cost-effective and reliable standard, more advanced platforms such as TR-FRET and AlphaLISA offered by some vendors can provide higher sensitivity and are less prone to interference from colored or fluorescent compounds. Furthermore, the availability of cell-based target engagement assays, such as Ubiquigent's DUBprofiler-Cell™, can provide invaluable insights into a compound's activity in a more physiological context. Researchers are encouraged to communicate directly with these service providers to obtain detailed information on their latest DUB panels and to discuss the most appropriate assay format for their specific small molecule inhibitors.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ubiquigent celebrates milestone anniversary of DUBprofiler™ compound profiling platform [businesswire.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. biospectrumasia.com [biospectrumasia.com]
- 8. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. poly-dtech.com [poly-dtech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Phenotypic Effects of DUB-IN-1 with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic effects of the deubiquitinase (DUB) inhibitor DUB-IN-1 with genetic models targeting its primary target, Ubiquitin-Specific Protease 8 (USP8). By presenting supporting experimental data from various cancer cell line studies, this document aims to facilitate the validation of this compound as a specific inhibitor of USP8 and to highlight the degree of concordance between chemical and genetic perturbation.
Data Presentation: this compound vs. Genetic Models
The following tables summarize quantitative data from studies investigating the effects of this compound and genetic knockdown of USP8 on key cancer-related phenotypes. While direct head-to-head comparisons of IC50 values in the same study are limited, this compilation allows for a cross-study evaluation of their respective impacts.
Table 1: Effects on Cell Viability and Proliferation
| Intervention | Cell Line(s) | Assay | Endpoint | Result | Reference |
| This compound | LN229, T98G (Glioblastoma) | MTT Assay | IC50 | Dose-dependent decrease in cell viability | [1] |
| HCT116 (Colon), PC-3 (Prostate) | Not Specified | IC50 | 0.5 µM - 1.5 µM | ||
| USP8 siRNA | A549, H1299 (Lung Cancer) | CCK-8 Assay | Cell Viability | Significant decrease in cell viability 48h post-transfection | [2] |
| DU145, PC3 (Prostate Cancer) | Cell Counting | Cell Number | Significant decrease in cell number over 72h | [3] |
Table 2: Effects on Cell Migration and Invasion
| Intervention | Cell Line(s) | Assay | Result | Reference |
| This compound | LN229, T98G (Glioblastoma) | Wound Healing & Transwell | Significantly decreased migration and invasion | [1] |
| USP8 siRNA | DU145 (Prostate Cancer) | Wound Healing | Significantly reduced cell migration rate at 24, 48, and 72h | [4] |
| A549, H1299 (Lung Cancer) | Wound Healing & Transwell | Significantly lower wound healing area and decreased number of invasive cells | [2] |
Table 3: Effects on Apoptosis
| Intervention | Cell Line(s) | Assay | Result | Reference |
| This compound | Esophageal Squamous Cell Carcinoma Cells | Not Specified | Induction of apoptosis | |
| USP8 siRNA | DU145, PC3 (Prostate Cancer) | Flow Cytometry (Annexin V) | Significant increase in apoptotic cells (DU145: 6.32%; PC3: 12.89%) compared to control | [4] |
| A549, H1299 (Lung Cancer) | Flow Cytometry (Annexin V/PI) | Significant increase in apoptosis rate | [2] | |
| IGROV-1 (Ovarian Cancer) | Annexin V Binding Assay | Increased susceptibility to cisplatin-induced apoptosis | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability/Proliferation Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or transfect with USP8 siRNA or a non-targeting control. Include a vehicle control (e.g., DMSO) for the chemical inhibitor.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for a specified period (typically 1-4 hours) to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control-treated cells. Determine the IC50 value for this compound by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
"Wound" Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip or a specialized scratcher.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the medium with fresh culture medium containing the desired concentration of this compound or, for genetic knockdown experiments, use cells previously transfected with USP8 siRNA.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of wound closure relative to the initial area.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion assays) or uncoated inserts (for migration assays) in a 24-well plate with serum-free medium.
-
Cell Seeding: Resuspend cells treated with this compound or transfected with USP8 siRNA in serum-free medium and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with a suitable dye (e.g., crystal violet).
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells between different treatment groups.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways regulated by USP8, providing a mechanistic context for the observed phenotypic effects of this compound and USP8 genetic knockdown.
Caption: USP8-mediated regulation of EGFR signaling.
Caption: USP8 regulation of the TGF-β signaling pathway.
Experimental Workflow
Caption: Workflow for validating this compound effects.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of USP8 Inhibits the Growth of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway [frontiersin.org]
- 4. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The deubiquitinase USP8 regulates ovarian cancer cell response to cisplatin by suppressing apoptosis [frontiersin.org]
Safety Operating Guide
Proper Disposal of DUB-IN-1: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the deubiquitinase inhibitor DUB-IN-1 is critical for maintaining laboratory safety and environmental responsibility. In the absence of explicit disposal protocols from the manufacturer, a risk-based approach grounded in general principles of chemical waste management should be adopted. This guide provides step-by-step procedures for the proper disposal of this compound in both solid and solution forms, tailored for researchers, scientists, and drug development professionals.
Summary of this compound Quantitative Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 337.3 g/mol |
| IC50 for USP8 | 0.85 µM |
| IC50 for USP7 | >100 µM |
| Solubility in DMSO | ≥10 mg/mL |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Disposal Procedures for this compound
The proper disposal route for this compound depends on its physical state (solid or liquid) and local institutional and governmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Solid this compound Waste
Solid forms of this compound, including expired or unused neat compound and contaminated personal protective equipment (PPE) such as gloves and weigh boats, should be treated as solid chemical waste.
Experimental Protocol for Solid Waste Disposal:
-
Segregation: Do not mix solid this compound waste with general laboratory trash or biohazardous waste.
-
Containerization: Place all solid this compound waste into a clearly labeled, dedicated hazardous waste container. The original manufacturer's container is often a suitable choice for unused product.[1] For contaminated lab supplies, use a designated, sealable plastic bag or container.[1]
-
Labeling: The waste container must be labeled with a hazardous waste tag that clearly identifies the contents as "this compound" and includes any other required information as per your institution's policy.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and under the supervision of laboratory personnel.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed waste disposal contractor.
This compound in DMSO Solution
This compound is frequently dissolved in dimethyl sulfoxide (DMSO) for experimental use. Solutions of this compound in DMSO must be disposed of as liquid chemical waste.
Experimental Protocol for Liquid Waste Disposal:
-
Segregation: Do not dispose of this compound solutions down the drain.[3][4] These solutions should be collected as hazardous chemical waste.
-
Containerization: Collect all this compound in DMSO waste in a sealable, chemically compatible container. Glass or polyethylene containers are generally suitable for DMSO solutions.[5] Do not overfill the container; leave at least 10% headspace to allow for expansion.[6]
-
Labeling: Clearly label the liquid waste container with its contents, including "this compound" and "DMSO," and affix a hazardous waste tag.
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals such as acids and bases.[2]
-
Pickup and Disposal: Contact your institution's EHS department for pickup and disposal of the liquid chemical waste. DMSO can often be disposed of with other organic solvents, but it is crucial to confirm this with your EHS provider.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and consulting with your local safety office, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. uwaterloo.ca [uwaterloo.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling DUB-IN-1
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of DUB-IN-1, a potent inhibitor of ubiquitin-specific proteases (USPs). Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a powerful research compound that requires careful handling due to its biological activity and potential hazards. While a complete, official Safety Data Sheet (SDS) should always be consulted and is typically provided by the supplier upon purchase, this guide synthesizes available safety information and outlines best practices for its use.[1] This material should be considered hazardous until comprehensive toxicological properties are fully known.
Essential Safety & Handling Information
All personnel must be thoroughly trained on the procedures outlined below before working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double layer provides additional protection against tears and contamination. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne powder and splashes of solutions. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Required when handling the powder form outside of a certified chemical fume hood or ventilated balance enclosure. | Minimizes risk of inhaling fine particles of the compound. |
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling.
| Property | Value |
| CAS Number | 924296-18-4 |
| Molecular Weight | 337.33 g/mol |
| Form | Powder |
| Color | White to beige |
| Water Hazard Class | WGK 3 (Highly hazardous to water) |
Source: Sigma-Aldrich
Solubility Data
Proper solvent selection is critical for experimental accuracy and safety.
| Solvent | Solubility |
| DMSO | ≥10 mg/mL[1][2] |
| Water | Insoluble |
| Ethanol | Insoluble |
Source: Cayman Chemical, Selleck Chemicals
Storage and Stability
Correct storage is vital for maintaining the integrity of the compound and ensuring laboratory safety.
| Condition | Duration |
| Powder (-20°C) | ≥ 4 years |
| In Solvent (-80°C) | 1 year |
| In Solvent (-20°C) | 1 month |
Source: Cayman Chemical, Selleck Chemicals. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.
Experimental Protocols: Step-by-Step Guidance
These protocols provide a framework for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log: Record the date of receipt and assigned storage location in the chemical inventory.
-
Store: Transfer the compound to a designated, clearly labeled, and secure storage location at -20°C.
Preparation of Stock Solutions
Note: All work with powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table.
-
Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Equilibrate: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weighing dishes and tools.
-
Dissolving: Add the appropriate volume of fresh DMSO to the powder to achieve the desired stock concentration. Ensure the container is tightly sealed and mix thoroughly until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and an appropriate hazard warning.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in a properly labeled secondary container at -80°C for long-term storage or -20°C for short-term storage.
Spill Response
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent further spread of the contaminant.
-
Report: Inform the Laboratory Supervisor and Environmental Health & Safety (EHS) officer immediately.
-
Cleanup (Minor Spill):
-
For small powder spills, gently cover with damp paper towels to avoid raising dust.
-
For liquid spills, cover with an appropriate absorbent material.
-
Wearing appropriate PPE, carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by a 70% ethanol solution.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregate Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, tubes, bench paper) in a dedicated, clearly labeled hazardous waste container.
-
Aqueous Waste: Given its high water hazard classification, do not dispose of any this compound containing solutions down the drain. Collect all liquid waste in a sealed, labeled hazardous waste container.
-
Arrange Pickup: Contact your institution's EHS department to arrange for the proper disposal of the hazardous waste.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
